molecular formula C7H14N2 B1371497 7-Methyl-4,7-diazaspiro[2.5]octane

7-Methyl-4,7-diazaspiro[2.5]octane

Cat. No.: B1371497
M. Wt: 126.2 g/mol
InChI Key: OUPIODYKEDELNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4,7-diazaspiro[2.5]octane, often supplied as its stable dihydrochloride salt (CAS 1783786-17-3), is a valuable spirocyclic amine building block in pharmaceutical research and development . This compound features a unique spiro[2.5]octane core, a bridged bicyclic structure that introduces significant three-dimensional complexity and structural rigidity into potential drug candidates. The presence of two nitrogen atoms within the ring system allows researchers to explore diverse vectorality for synthetic modifications, making it a versatile scaffold for creating novel molecular entities . Its primary research application lies in its use as a key intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules designed to interact with biological targets. The incorporation of spirocyclic fragments like the 4,7-diazaspiro[2.5]octane system is a established strategy in drug discovery to improve the physicochemical properties and metabolic stability of lead compounds . Analogs of the 4,7-diazaspiro[2.5]octane core structure have been investigated in the synthesis of significant therapeutic agents, underscoring the value of this scaffold class in modern pharmacology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

7-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-9-5-4-8-7(6-9)2-3-7/h8H,2-6H2,1H3

InChI Key

OUPIODYKEDELNJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2(C1)CC2

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 7-Methyl-4,7-diazaspiro[2.5]octane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of the novel spirocyclic scaffold, 7-Methyl-4,7-diazaspiro[2.5]octane. As a unique constrained diamine, this molecule presents an intriguing building block for the development of new chemical entities in medicinal chemistry.

Core Molecular Attributes

7-Methyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound featuring a cyclopropane ring spiro-fused to a piperazine ring, with a methyl group on one of the nitrogen atoms. This rigid three-dimensional structure is of significant interest in drug design as it can precisely orient substituents in space, potentially leading to enhanced binding affinity and selectivity for biological targets.

Chemical Structure

Figure 1: Chemical structure of 7-Methyl-4,7-diazaspiro[2.5]octane.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₁₄N₂(Calculated)
Molecular Weight 126.20 g/mol (Calculated)
CAS Number 1783786-17-3 (dihydrochloride)[1][2]
Appearance Solid (dihydrochloride)[3]
Purity ≥97% (commercially available)[3]
Storage Temperature 2-8°C (dihydrochloride)[4]

Synthesis and Spectroscopic Characterization

A definitive, published synthetic route for 7-Methyl-4,7-diazaspiro[2.5]octane is not currently available. However, based on the synthesis of analogous compounds, such as 7-benzyl-4,7-diazaspiro[2.5]octane, a plausible synthetic pathway can be proposed. This would likely involve the initial construction of the core 4,7-diazaspiro[2.5]octane ring system, followed by selective N-methylation.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 N-Methylation A 1-(Aminomethyl)cyclopropan-1-amine B Protected Diaza-spiro-dione A->B Reaction with diethyl oxalate and protection C 4,7-diazaspiro[2.5]octane B->C Reduction (e.g., LiAlH4) D 7-Methyl-4,7-diazaspiro[2.5]octane C->D Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid)

Figure 2: Proposed synthetic workflow for 7-Methyl-4,7-diazaspiro[2.5]octane.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected 4,7-diazaspiro[2.5]octane-5,8-dione

This initial step would likely involve the condensation of a suitably protected 1,1-diaminomethylcyclopropane derivative with an appropriate C2-building block, such as diethyl oxalate, followed by cyclization to form the dione precursor.

Step 2: Reduction to 4,7-diazaspiro[2.5]octane

The resulting dione would then be reduced to the core diamine. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides and lactams to the corresponding amines.[3][5][6][7]

  • Protocol: To a solution of the protected 4,7-diazaspiro[2.5]octane-5,8-dione in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of LiAlH₄ in THF is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude 4,7-diazaspiro[2.5]octane. Purification can be achieved by distillation or column chromatography.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

The final step involves the selective methylation of one of the secondary amine groups. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde, which notably avoids the formation of quaternary ammonium salts.[1][2][4][8][9]

  • Protocol: 4,7-diazaspiro[2.5]octane is dissolved in an excess of formic acid, and aqueous formaldehyde is added. The mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases. After cooling, the solution is made basic with sodium hydroxide and extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to give 7-Methyl-4,7-diazaspiro[2.5]octane. Further purification can be performed by column chromatography.

Predicted Spectroscopic Data

As no experimental spectra are publicly available, the following data are predicted based on the chemical structure and known spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~2.8 - 3.2m4H-CH₂-N(Me)-CH₂-Protons on the piperazine ring adjacent to the methylated nitrogen.
~2.6 - 2.9m2H-CH₂-NH-Protons on the piperazine ring adjacent to the secondary amine.
~2.3s3HN-CH₃Singlet for the N-methyl group, typically in this region for N-methyl amines.[10][11]
~1.8br s1HN-HBroad singlet for the secondary amine proton, which may exchange with D₂O.
~0.5 - 0.8m4H-CH₂- (cyclopropyl)Protons of the cyclopropane ring, shifted upfield due to the ring current effect.

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)AssignmentRationale
~55 - 60-CH₂-N(Me)-Carbons adjacent to the tertiary amine.
~45 - 50-CH₂-NH-Carbons adjacent to the secondary amine.
~40 - 45N-CH₃N-methyl carbon, characteristic chemical shift.[10]
~20 - 25Spiro-CSpirocyclic carbon atom.
~10 - 15-CH₂- (cyclopropyl)Cyclopropyl carbons, significantly upfield.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchSecondary amine
2920 - 3050C-H stretchAliphatic (piperazine and cyclopropyl)
~2820C-H stretchN-Methyl group[10]
1450 - 1470C-H bendMethylene groups
1000 - 1250C-N stretchAliphatic amine

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve α-cleavage adjacent to the nitrogen atoms.

  • M⁺ at m/z 126: Corresponding to the molecular formula C₇H₁₄N₂.

  • Major fragments: Loss of a methyl group ([M-15]⁺ at m/z 111), and cleavage of the piperazine ring leading to various smaller charged fragments. A prominent fragment resulting from α-cleavage next to the secondary amine would be expected.

Potential Applications in Drug Discovery and Development

The rigid spirocyclic core of 7-Methyl-4,7-diazaspiro[2.5]octane makes it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The presence of two distinct nitrogen atoms allows for differential functionalization, enabling the exploration of diverse chemical space.

The parent 4,7-diazaspiro[2.5]octane scaffold has been incorporated into pharmaceutically active compounds, highlighting its potential as a privileged structure in medicinal chemistry. For instance, it is a key component in certain kinase inhibitors.[12] The introduction of a methyl group on the nitrogen atom can modulate several key drug-like properties, including:

  • Basicity and pKa: Influencing the ionization state at physiological pH, which affects solubility, permeability, and target binding.

  • Lipophilicity: Potentially increasing membrane permeability and oral bioavailability.

  • Metabolic Stability: The N-methyl group can block a site of potential N-dealkylation, a common metabolic pathway for secondary amines.

The constrained nature of the spirocyclic system can also lead to improved receptor-ligand interactions by reducing the entropic penalty upon binding.

Conclusion

7-Methyl-4,7-diazaspiro[2.5]octane is a promising, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure and the presence of differentially functionalizable nitrogen atoms offer a unique opportunity for the design of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties. While detailed experimental data remains scarce, the proposed synthetic route and predicted spectroscopic characteristics provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved March 27, 2024, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2024, from [Link]

  • Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides | Organic Letters - ACS Publications. (n.d.). Retrieved March 27, 2024, from [Link]

  • Video: Amides to Amines: LiAlH4 Reduction - JoVE. (n.d.). Retrieved March 27, 2024, from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved March 27, 2024, from [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. (n.d.). Retrieved March 27, 2024, from [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver. (n.d.). Retrieved March 27, 2024, from [Link]

  • Reduction of Amides to Amines - Master Organic Chemistry. (n.d.). Retrieved March 27, 2024, from [Link]

  • mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 27, 2024, from [Link]

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka by PatSnap. (n.d.). Retrieved March 27, 2024, from [Link]

  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • N-methyl groups: Organic Chemistry Study Guide | Fiveable. (n.d.). Retrieved March 27, 2024, from [Link]

  • AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents. (n.d.).
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (n.d.).
  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved March 27, 2024, from [Link]

  • Chapter 11 - Amines - Future4200. (n.d.). Retrieved March 27, 2024, from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (n.d.). Retrieved March 27, 2024, from [Link]

  • mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 27, 2024, from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved March 27, 2024, from [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (n.d.). Retrieved March 27, 2024, from [Link]

  • IR: amines. (n.d.). Retrieved March 27, 2024, from [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (n.d.). Retrieved March 27, 2024, from [Link]

Sources

"7-Methyl-4,7-diazaspiro[2.5]octane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: April 2026

7-Methyl-4,7-diazaspiro[1]octane: Structural Profiling, Mechanistic Rationale, and Synthetic Integration in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the paradigm has shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This transition, often termed "escaping from flatland," is driven by the need to improve physicochemical properties, enhance target selectivity, and reduce off-target toxicities [1].

7-Methyl-4,7-diazaspiro[1]octane has emerged as a premium, conformationally restricted bioisostere for the ubiquitous piperazine ring. By fusing a cyclopropane ring to the piperazine core (creating a spiro[1]octane system) and methylating the distal nitrogen, drug developers can rigidly lock the molecule's conformation. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical profiling, mechanistic advantages, and validated synthetic workflows for integrating this high-value building block into novel drug scaffolds.

Physicochemical & Structural Profiling

In laboratory settings, the free base of 7-methyl-4,7-diazaspiro[1]octane is an oil that is prone to oxidation and degradation upon prolonged exposure to air. Consequently, it is almost exclusively synthesized, shipped, and utilized as a dihydrochloride salt . This salt form ensures long-term benchtop stability, mitigates hygroscopicity, and standardizes stoichiometric calculations during cross-coupling reactions [2].

Table 1: Key Chemical Identifiers and Quantitative Properties

PropertyFree BaseDihydrochloride Salt
IUPAC Name 7-Methyl-4,7-diazaspiro[1]octane7-Methyl-4,7-diazaspiro[1]octane dihydrochloride
CAS Number N/A (Uncommon)1783786-17-3
Molecular Formula C₇H₁₄N₂C₇H₁₄N₂ · 2HCl (or C₇H₁₆Cl₂N₂)
Molecular Weight 126.20 g/mol 199.12 g/mol
Exact Mass 126.1157 Da198.0691 Da
Physical Form Viscous liquidOff-white to white crystalline powder
Storage Conditions Inert atmosphere, 2-8°CRoom temperature, desiccated

Mechanistic Rationale in Drug Design

The substitution of a traditional piperazine with 7-methyl-4,7-diazaspiro[1]octane is not merely a structural novelty; it is a calculated maneuver to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of a lead compound [3].

  • Fsp³ Enhancement: The cyclopropane fusion increases the fraction of sp³-hybridized carbons (Fsp³). Higher Fsp³ values correlate strongly with improved aqueous solubility and a higher likelihood of clinical success, as the molecule cannot easily stack and crystallize out of aqueous physiological solutions.

  • Conformational Rigidity & Entropic Penalty: Flexible piperazines adopt multiple chair and boat conformations in solution. Upon binding to a target protein, the molecule must freeze into a single conformation, incurring a high entropic penalty. The spirocyclic cyclopropane ring sterically restricts the interconversion of the piperazine chair, pre-organizing the molecule into its bioactive conformation and thereby increasing target affinity.

  • hERG Liability Mitigation: The hERG potassium channel is notoriously promiscuous, often trapping flexible, basic amines, leading to cardiotoxicity (QT prolongation). The spiro[1]octane core alters the spatial vector of the basic nitrogen lone pair and subtly reduces its pKa. This steric shielding prevents the amine from securely docking into the hERG channel's central cavity.

G A Traditional Piperazine Core (Flexible, High hERG risk) B Spirocyclic Bioisosterism (Cyclopropane fusion) A->B Structural Rigidification C 7-Methyl-4,7-diazaspiro[2.5]octane (Conformationally Restricted) B->C Methylation & Optimization D Increased Fsp3 & Solubility C->D ADME Improvement E Reduced Off-Target Binding (hERG) C->E Toxicity Mitigation

Fig 1. Pharmacological optimization pathway from piperazine to spirocyclic bioisosteres.

Experimental Workflow: Synthetic Integration Protocol

To append 7-methyl-4,7-diazaspiro[1]octane to an aromatic drug scaffold, standard S_NAr (Nucleophilic Aromatic Substitution) often fails due to the steric hindrance imposed by the spiro-fused cyclopropane. Instead, a Buchwald-Hartwig Cross-Coupling is the highly recommended, self-validating protocol [4].

Causality-Driven Methodology
  • Reagents: Aryl halide (1.0 eq), 7-Methyl-4,7-diazaspiro[1]octane dihydrochloride (1.2 eq), RuPhos Pd G3 (0.05 eq), RuPhos (0.05 eq), Cs₂CO₃ (3.5 eq), anhydrous 1,4-Dioxane (0.1 M).

  • Why Cs₂CO₃ at 3.5 equivalents? The amine is supplied as a dihydrochloride salt. Exactly 2.0 equivalents of the base are consumed immediately to neutralize the HCl and liberate the free nucleophilic amine in situ. The remaining 1.5 equivalents are required to deprotonate the palladium-bound amine intermediate, driving the catalytic cycle forward.

  • Why RuPhos Pd G3? The bulky RuPhos ligand prevents the formation of inactive palladium bis-amine complexes, a common failure point when coupling sterically hindered secondary amines.

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 7-methyl-4,7-diazaspiro[1]octane dihydrochloride, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times. Causality: Oxygen rapidly deactivates the active Pd(0) species into unreactive Pd(II) oxides.

  • Catalyst Addition: Under a positive stream of argon, add the RuPhos Pd G3 precatalyst and the RuPhos ligand.

  • Solvent Addition: Inject anhydrous, sparged 1,4-dioxane.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours. Causality: The rigid spirocyclic amine is sterically hindered; elevated thermal energy is required to overcome the high activation barrier of the reductive elimination step.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and CsCl). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the target compound.

G Step1 1. Reagent Preparation (Aryl Halide + Spiro Amine 2HCl) Step2 2. Base Addition (Cs2CO3 for in situ free-basing) Step1->Step2 Step3 3. Catalyst Activation (RuPhos Pd G3, Dioxane, 90°C) Step2->Step3 Step4 4. Reaction & Workup (Celite filtration, concentration) Step3->Step4 Step5 5. Purification (Reverse-Phase HPLC) Step4->Step5

Fig 2. Step-by-step Buchwald-Hartwig amination workflow for spirocyclic integration.

Analytical Validation (Quality Control)

Post-synthesis, rigorous analytical validation is required to confirm the integrity of the spirocyclic core, as the cyclopropane ring can theoretically undergo ring-opening under harsh conditions.

  • LC-MS (Electrospray Ionization, ESI+): The parent mass of the free base moiety is 126.20 Da. When analyzing the uncoupled starting material, look for the highly diagnostic [M+H]⁺ peak at 127.21 m/z .

  • ¹H NMR Spectroscopy: The cyclopropane protons of the spiro[1]octane system are highly shielded. They typically appear as distinct, complex multiplets unusually far upfield (between 0.4 ppm and 0.9 ppm ). The presence of these peaks is the definitive diagnostic marker that the spirocyclic core remains intact and did not undergo thermal degradation during the cross-coupling process.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006. Source: PubChem. URL: [Link]

Sources

Elevating Drug Discovery: Physicochemical Profiling of 7-Methyl-4,7-diazaspirooctane

Elevating Drug Discovery: Physicochemical Profiling of 7-Methyl-4,7-diazaspiro[1]octane

Executive Summary

The optimization of pharmacokinetic (PK) and physicochemical properties remains a formidable bottleneck in modern drug discovery. Historically, medicinal chemists have relied heavily on flat, nitrogen-containing heterocycles—such as piperazine and morpholine—to modulate basicity and solubility. However, these planar rings often introduce metabolic liabilities and suboptimal thermodynamic solubility due to high crystal lattice energies.

7-Methyl-4,7-diazaspiro[1]octane (and its dihydrochloride salt, CAS: 1783786-17-3) has emerged as a premier bioisosteric replacement[2][3]. By projecting out-of-plane substituents into three-dimensional space, this spirocyclic diamine fundamentally alters the physicochemical landscape of a drug candidate. This technical guide provides an in-depth analysis of the solubility and metabolic stability advantages conferred by the 7-methyl-4,7-diazaspiro[1]octane core, backed by field-proven, self-validating experimental protocols.

The Mechanistic Rationale: Escaping "Flatland"

The transition from planar heterocycles to spirocyclic scaffolds is driven by the concept of Fsp3​ (the fraction of sp3 hybridized carbons). Increasing the Fsp3​ complexity of a molecule statistically correlates with a higher probability of clinical success[4].

Causality Behind Improved Solubility

Poor aqueous solubility often stems from strong intermolecular π−π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy. The spiro-fusion of the 4,7-diazaspiro[1]octane system introduces a quaternary carbon that acts as a structural kink. This conformational rigidity disrupts molecular planarity and symmetry, preventing tight crystal packing[5]. Consequently, the energy required to solvate the molecule is significantly reduced, leading to dramatic improvements in both kinetic and thermodynamic solubility.

Causality Behind Enhanced Metabolic Stability

Phase I metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver, frequently targets exposed basic amines via N-dealkylation or N-oxidation. The 7-methyl-4,7-diazaspiro[1]octane core mitigates this liability through precise steric shielding. The spirocyclic framework, combined with the N-methyl substitution, restricts the conformational accessibility of the nitrogen lone pairs to the active site heme of CYP450 enzymes[4]. This steric hindrance prolongs the compound's half-life ( t1/2​ ) and reduces intrinsic clearance ( CLint​ ) without compromising target binding affinity.

Quantitative Data Presentation

The table below summarizes the typical physicochemical shifts observed when a standard piperazine moiety is replaced with a 7-methyl-4,7-diazaspiro[1]octane core during lead optimization.

ParameterTraditional Piperazine Core7-Methyl-4,7-diazaspiro[1]octane CoreMechanistic Driver
Conformation Flexible (Chair/Boat)Rigid (Spiro-fused)Quaternary spiro-carbon
Fsp3​ Value LowHigh3D structural complexity
Aqueous Solubility BaselineEnhanced (Often >10-fold)Disrupted crystal lattice energy
Metabolic Stability Susceptible to N-oxidationHighly ResistantSteric shielding of basic amines
LogD (Lipophilicity) BaselineLoweredReduced exposed hydrophobic surface

Self-Validating Experimental Protocols

To accurately quantify the benefits of incorporating 7-methyl-4,7-diazaspiro[1]octane into a drug scaffold, rigorous in vitro ADME profiling is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility Assay (FaSSIF)

Kinetic solubility evaluates how a compound behaves when transitioning from an organic solvent to an aqueous environment, mimicking the transition from a formulated drug to the gastrointestinal tract[6][7].

Materials:

  • Test compound (containing the diazaspiro[1]octane core)

  • 10 mM DMSO stock solution[8]

  • FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5)[9]

  • HPLC-UV system with a C18 reverse-phase column[10]

Step-by-Step Methodology:

  • Preparation: Dispense 5 µL of the 10 mM DMSO stock solution into a 96-well plate[8].

  • Dilution: Add 245 µL of FaSSIF (pH 6.5) to each well to achieve a final target concentration of 200 µM (with 2% DMSO final concentration)[6].

  • Incubation: Seal the plate and incubate at 25°C for 16 hours with gentle orbital shaking (300 rpm) to allow metastable precipitates to form[9].

  • Filtration: Transfer the suspension to a 96-well filter plate (0.22 µm PVDF membrane) and centrifuge at 2000 x g for 10 minutes to separate undissolved particulates[10].

  • Quantification: Inject 10 µL of the filtrate into the HPLC-UV system. Calculate the kinetic solubility by comparing the peak area of the filtrate against a highly linear standard curve (0.1 µM to 200 µM prepared in 50:50 Acetonitrile:Water)[9][10].

Protocol B: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to Phase I metabolic enzymes[11].

Materials:

  • Human Liver Microsomes (HLMs) at 20 mg/mL protein concentration

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Quenching Solvent: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide)[12]

  • Positive Controls: Midazolam (CYP3A4) and Dextromethorphan (CYP2D6)[12]

Step-by-Step Methodology:

  • Master Mix Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.5 mg/mL protein. Add the test compound to achieve a final concentration of 1 µM (keep organic solvent <1%)[11].

  • Pre-Incubation: Aliquot 50 µL of the Master Mix into a 96-well plate and pre-incubate at 37°C for 5 minutes[13].

  • Initiation: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well[13]. Self-Validation Check: Maintain a parallel "No-NADPH" control plate to rule out chemical instability or non-CYP mediated degradation.

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 150 µL of the ice-cold Quenching Solvent[12][14].

  • Extraction & Analysis: Vortex vigorously for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins[12]. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate t1/2​ and CLint​ [12].

Visualizing the Impact of Spirocyclic Integration

The following diagrams illustrate the operational workflows and the mechanistic pathways influenced by the integration of the 7-methyl-4,7-diazaspiro[1]octane core.

ADME_WorkflowStartCompound 10 mM DMSO Stock(7-Methyl-4,7-diazaspiro[2.5]octane)SolubilityKinetic Solubility Assay(FaSSIF, pH 6.5)Start->SolubilityStabilityMicrosomal Stability Assay(HLMs + NADPH)Start->StabilityIncubateSolIncubate 16h at 25°CFilter (0.22 µm)Solubility->IncubateSolIncubateStabIncubate 0-60 min at 37°CQuench with ACN/ISStability->IncubateStabAnalyzeSolHPLC-UV AnalysisQuantify Dissolved FractionIncubateSol->AnalyzeSolAnalyzeStabLC-MS/MS AnalysisDetermine Intrinsic Clearance (CLint)IncubateStab->AnalyzeStabDecisionLead OptimizationData Integration & SARAnalyzeSol->DecisionAnalyzeStab->Decision

Caption: High-throughput ADME workflow for evaluating spirocyclic compound solubility and stability.

Metabolic_PathwayDrugTarget Drug CandidateFlatPiperazine Core(Planar, Flexible)Drug->FlatSpiro7-Methyl-4,7-diazaspiro[2.5]octane(3D, Rigid, High Fsp3)Drug->SpiroCYP1CYP450 Enzymes(High Accessibility)Flat->CYP1CYP2CYP450 Enzymes(Steric Hindrance)Spiro->CYP2DegradationRapid N-dealkylation& OxidationCYP1->DegradationStableMetabolic Shielding(Prolonged Half-life)CYP2->StableClearanceHigh Intrinsic Clearance(Poor PK Profile)Degradation->ClearanceEfficacyLow Intrinsic Clearance(Improved In Vivo Efficacy)Stable->Efficacy

Caption: CYP450 metabolic shielding mechanism comparing planar piperazine to 3D spirocyclic cores.

Conclusion

The strategic incorporation of 7-methyl-4,7-diazaspiro[1]octane represents a paradigm shift in scaffold design. By leveraging three-dimensional spatial geometry, researchers can systematically engineer out the solubility and metabolic liabilities inherent to traditional planar amines. Utilizing the standardized, self-validating ADME protocols outlined above ensures that these physicochemical enhancements translate reliably from in vitro assays to in vivo efficacy.

References

  • National Institutes of Health (PMC). "Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties." NIH. Available at:[Link]

  • ACS Publications. "BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. "Aqueous Solubility Assays." Creative Bioarray Services. Available at: [Link]

  • American Pharmaceutical Review. "Solubility in Pharmaceutical R&D: Predictions and Reality." American Pharmaceutical Review. Available at: [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Protocols. Available at:[Link]

  • Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery. Available at: [Link]

  • Bio-protocol. "Microsomal stability assay in liver microsomes." Bio-protocol. Available at:[Link]

  • BioDuro. "ADME Microsomal Stability Assay." BioDuro-Global CRDMO. Available at: [Link]

  • National Institutes of Health (PMC). "Development and validation of LC-MS/MS method for determining the metabolism stability." NIH. Available at: [Link]

  • SRCE. "The role and impact of high throughput biomimetic measurements in drug discovery." ADMET & DMPK. Available at:[Link]

Engineering Conformational Rigidity: A Technical Guide to 7-Methyl-4,7-diazaspiro[2.5]octane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic molecules to three-dimensional, sp3 -rich architectures is a defining evolution in contemporary medicinal chemistry. At the forefront of this "escape from flatland" are spirocyclic diamines. 7-Methyl-4,7-diazaspiro[2.5]octane and its derivatives represent a privileged class of rigidified scaffolds. By locking a piperazine-like bioisostere into a highly defined vector using a spiro-fused cyclopropane ring, this scaffold minimizes entropic penalties upon target binding while optimizing physicochemical properties. This guide explores the structural rationale, synthetic methodologies, and self-validating experimental protocols required to deploy this scaffold effectively in modern drug discovery.

Structural Rationale & Physicochemical Profiling

The strategic replacement of a standard piperazine or homopiperazine ring with a 4,7-diazaspiro[2.5]octane derivative is driven by strict causality in structure-activity relationship (SAR) optimization.

  • Conformational Restriction: Standard piperazines undergo rapid chair-to-chair flips. The spiro-fusion at the cyclopropane ring acts as a conformational lock, projecting the N4 and N7 substituents in a precise, unyielding geometry. This reduces the entropic cost of binding to the target protein.

  • Vectorial Control: In the 7-methyl derivative, the N7 position is capped with a methyl group, serving as a lipophilic, electron-donating moiety that modulates the pKa​ of the system. This leaves the N4 position exclusively available for regioselective functionalization 1.

  • ADME Enhancement: Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) correlates directly with improved aqueous solubility and reduced off-target hERG liability.

Quantitative Data: Scaffold Comparison

The following table summarizes the physicochemical advantages of the spirocyclic scaffold against traditional diamines.

Scaffold Fsp3​ Relative RigidityN-N Distance (Å)Primary Application
Piperazine 1.00Low (Chair flip active)~2.8Generic linker / Solubilizer
Homopiperazine 1.00Very Low (High flexibility)VariableFlexible spacer
4,7-Diazaspiro[2.5]octane 1.00High (Spiro-locked)~3.1Risdiplam core, Oncology 2
7-Methyl-4,7-diazaspiro[2.5]octane 1.00High (Spiro-locked)~3.1Target-specific rigid analogs

Synthetic Architecture

The de novo synthesis of 4,7-diazaspiro[2.5]octane derivatives traditionally suffered from low yields and regioselectivity issues when using unprotected diamines. Modern scalable routes utilize 1-aminocyclopropanecarboxylic acid as a starting material, employing orthogonal protection strategies to ensure high-yielding ring formation 3.

G A Starting Material (1-Aminocyclopropanecarboxylic Acid) B Boc-Protection & Amidation A->B Step 1 C Spiro-Cyclization (Reduction) B->C Step 2 D 4-Boc-4,7-diazaspiro[2.5]octane C->D Step 3 E N7-Methylation & Deprotection D->E Step 4

Synthetic workflow for 7-methyl-4,7-diazaspiro[2.5]octane derivatives.

Self-Validating Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

To incorporate 7-methyl-4,7-diazaspiro[2.5]octane into a drug candidate (e.g., coupling to a heteroaryl core), Nucleophilic Aromatic Substitution ( SN​Ar ) is often insufficient due to the steric bulk of the spirocycle. Instead, a Palladium-catalyzed C-N cross-coupling is required.

The following protocol is designed as a self-validating system : it incorporates specific in-process controls (IPCs) that confirm the mechanical success of each step before proceeding, ensuring absolute trustworthiness in the data generated.

Objective:

Regioselective coupling of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride to a heteroaryl bromide.

Reagents & Causality:
  • Amine Source: 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1783786-17-3).

  • Catalyst: RuPhos Pd G3 (0.05 eq). Causality: The bulky biaryl phosphine ligand (RuPhos) accelerates reductive elimination and strictly prevents the β -hydride elimination pathway, which is a common failure mode when coupling sterically hindered secondary sp3 amines.

  • Base: NaOtBu (3.5 eq). Causality: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt in situ, generating the free amine. The remaining 1.5 equivalents drive the catalytic cycle.

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Within a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the heteroaryl bromide (1.0 mmol), 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (1.2 mmol), RuPhos Pd G3 (0.05 mmol), and NaOtBu (3.5 mmol).

  • Solvent Introduction: Add 5.0 mL of anhydrous 1,4-dioxane. Causality: Dioxane provides a high boiling point (101°C) and optimal solubility for both the base and the active Pd(0) species.

  • Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 85°C for 4 hours.

  • Self-Validation (IPC): At t=4 hours, extract a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Validation Checkpoint: The protocol validates itself if the Total Ion Chromatogram (TIC) shows complete depletion of the heteroaryl bromide mass and the emergence of the product mass [M+H]+ . If starting material remains >5% , the system indicates moisture poisoning; spike with an additional 0.02 eq of RuPhos Pd G3 and stir for 1 hour.

  • Palladium Scavenging (Critical for Bioassays): Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL). To the organic layer, add 0.5 g of SiliaMetS® Thiol (metal scavenger) and stir for 2 hours. Causality: Residual palladium is highly toxic and will generate false positives in downstream cellular assays. The thiol resin covalently binds Pd, reducing residual metal to <5 ppm.

  • Isolation: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure rigidified analog.

Therapeutic Applications

The integration of the 4,7-diazaspiro[2.5]octane core has yielded breakthroughs in two major therapeutic areas:

A. Neuromuscular Disorders (Spinal Muscular Atrophy)

The most prominent application of this scaffold is in Risdiplam , the first oral small-molecule therapy for SMA. The spirocyclic core is not merely a linker; it is a critical pharmacophore that binds directly to the SMN2 pre-mRNA complex. The rigidity of the spirocycle forces the molecule into a conformation that stabilizes the recruitment of the U1 small nuclear ribonucleoprotein (snRNP), modifying splicing to include Exon 7 2.

G A Spirocyclic Scaffold (e.g., Risdiplam Core) B Binding to SMN2 pre-mRNA (5' Splice Site) A->B High affinity via locked conformation C U1 snRNP Recruitment B->C Complex stabilization D Exon 7 Inclusion C->D Spliceosome modification E Functional SMN Protein D->E Translation rescue

Pharmacological mechanism of spirocyclic-driven SMN2 splicing modification.

B. Oncology (p53-MDM2 Inhibition)

In oncology, imidazothiazole derivatives bearing the 4,7-diazaspiro[2.5]octane ring structure have been patented for their potent anti-tumor activity. The three-dimensional projection of the spirocycle allows the molecule to perfectly mimic the α -helical turn of p53, thereby inhibiting the p53-MDM2 protein-protein interaction with high selectivity 4.

Conclusion

The 7-methyl-4,7-diazaspiro[2.5]octane scaffold exemplifies the power of precision geometric engineering in drug design. By understanding the causality between its rigid sp3 architecture and its biological behavior, and by employing robust, self-validating synthetic protocols, researchers can leverage this building block to rescue failed flat-aromatic programs and unlock previously inaccessible chemical space.

References

  • Sigma-Aldrich. "7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride | 1783786-17-3".
  • MDPI. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence".
  • WIPO Patentscope. "WO/2009/151069 IMIDAZOTHIAZOLE DERIVATIVE HAVING 4,7-DIAZASPIRO[2.5]OCTANE RING STRUCTURE".
  • Google Patents. "CN108863958B - Preparation method of 4, 7-diazaspiro [2.

Sources

The Strategic Application of 7-Methyl-4,7-diazaspirooctane in Modern Drug Discovery

The Strategic Application of 7-Methyl-4,7-diazaspiro[1]octane in Modern Drug Discovery

An In-Depth Technical Guide for Lead Optimization and Scaffold Hopping

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains the most resource-intensive phase of drug development. For decades, the N-methylpiperazine moiety has served as a ubiquitous pharmacophore to enhance aqueous solubility, tune physicochemical properties, and establish critical salt-bridge interactions with target proteins. However, its conformational flexibility often incurs an entropic penalty upon binding and contributes to off-target liabilities, notably hERG channel inhibition.

Enter 7-Methyl-4,7-diazaspiro[1]octane (CAS: 1783786-17-3) [1]. By fusing a cyclopropane ring to the piperazine core, this spirocyclic diamine provides a conformationally restricted, highly modular bioisostere [2]. This whitepaper explores the physicochemical rationale, strategic research applications, and validated experimental workflows for integrating this advanced building block into modern medicinal chemistry pipelines.

Physicochemical Rationale: The "Conformational Lock"

To understand the utility of 7-Methyl-4,7-diazaspiro[1]octane, we must analyze the causality behind its structural design. The compound is essentially an N-methylpiperazine locked by a spiro-fused cyclopropane ring at the carbon adjacent to the secondary amine (N-4).

Entropic Optimization and Vector Control

Flexible piperazines exist in a dynamic equilibrium of chair and boat conformations. Upon binding a target receptor, the molecule must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy. The spiro[1]octane framework acts as a "conformational lock," pre-organizing the diamine into its bioactive chair conformation [3]. This pre-organization reduces the entropic penalty of binding, frequently resulting in a 10- to 100-fold increase in target affinity.

pKa Tuning and hERG Mitigation

The hERG potassium channel, a primary anti-target responsible for cardiotoxicity, exhibits a strong affinity for highly basic, lipophilic amines. The spiro-fused cyclopropane ring in 7-Methyl-4,7-diazaspiro[1]octane possesses high s-character in its C-C bonds, exerting a subtle inductive electron-withdrawing effect. This slightly depresses the pKa of the adjacent N-4 amine compared to a standard piperazine, which, combined with the altered steric bulk, can significantly abrogate hERG binding without compromising aqueous solubility [4].

Quantitative Comparison

The following table summarizes the theoretical and observed physicochemical shifts when transitioning from a standard piperazine to the spirocyclic scaffold.

Property / FeatureN-Methylpiperazine4,7-Diazaspiro[1]octane7-Methyl-4,7-diazaspiro[1]octane
Conformational State Highly FlexibleRigidified ChairRigidified Chair
Steric Hindrance at N-4 LowHigh (Cyclopropane shielding)High (Cyclopropane shielding)
Metabolic Liability High (N-dealkylation, α-oxidation)ModerateLow-Moderate (Sterically protected)
Primary Application Solubilizing groupBuilding block / LinkerN-Methylpiperazine bioisostere

Strategic Research Areas

Kinase Inhibitor Scaffold Hopping

Many FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib) utilize solvent-exposed piperazine rings to improve pharmacokinetic properties. However, these regions are prime targets for metabolic degradation (e.g., CYP3A4-mediated oxidation). Replacing the terminal N-methylpiperazine with 7-Methyl-4,7-diazaspiro[1]octane projects the basic amine into the solvent channel with a rigorously defined 3D vector. The steric bulk of the cyclopropane ring shields the adjacent carbons from cytochrome P450 enzymes, enhancing the compound's half-life while generating novel, patentable intellectual property (IP).

Central Nervous System (CNS) Therapeutics

For CNS targets such as G-Protein Coupled Receptors (GPCRs), achieving blood-brain barrier (BBB) penetration while maintaining high target selectivity is notoriously difficult. The 7-Methyl-4,7-diazaspiro[1]octane core offers a finely tuned balance: the N-methyl group provides necessary lipophilicity for passive diffusion, while the rigidified core ensures the basic nitrogen aligns perfectly with the conserved aspartate residue in the GPCR orthosteric pocket.

PROTAC Linker Rigidification

In Targeted Protein Degradation (TPD), the linker connecting the target-binding warhead and the E3 ligase ligand is critical for forming a stable ternary complex. Flexible PEG or alkyl linkers often lead to non-productive conformations. Incorporating 7-Methyl-4,7-diazaspiro[1]octane into the linker architecture introduces a rigid, sp3-rich structural node that can dictate the precise spatial relationship and distance between the two protein-binding domains, thereby enhancing degradation efficacy.

GAN-Methylpiperazine(Flexible, High hERG)BSpiro-Cyclopropane Fusion(Conformational Lock)A->B Scaffold HoppingC7-Methyl-4,7-diazaspirooctane(Rigid, Shielded)B->C IP GenerationDReduced hERG LiabilityC->DEEnhanced CYP StabilityC->EFLower Entropic PenaltyC->F

Caption: Logical flow of bioisosteric replacement from N-methylpiperazine to the spirocyclic core.

Experimental Protocols & Methodologies

To successfully integrate 7-Methyl-4,7-diazaspiro[1]octane into a drug discovery program, robust synthetic and analytical protocols are required. Below are self-validating methodologies designed for high-yield synthesis and precise metabolic profiling.

Protocol: Amide Coupling at the N-4 Position

Because the N-4 secondary amine is sterically hindered by the adjacent spiro-cyclopropane ring, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. The use of the highly reactive uronium salt HATU is required to overcome this activation barrier.

Reagents:

  • Carboxylic acid building block (1.0 eq)

  • 7-Methyl-4,7-diazaspiro[1]octane dihydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to allow the formation of the active OAt-ester. Causality: Pre-activation prevents the hindered amine from competing for the unactivated acid.

  • Free-basing the Amine: In a separate vial, suspend 7-Methyl-4,7-diazaspiro[1]octane dihydrochloride in DMF and add the remaining 2.0 eq of DIPEA. Sonicate briefly until a clear solution is obtained, ensuring the amine is fully deprotonated.

  • Coupling: Dropwise, add the free-based amine solution to the activated acid mixture.

  • Reaction Monitoring: Stir at 40°C for 4–12 hours. Monitor via LC-MS. The steric bulk necessitates mild heating to drive the reaction to completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Protocol: In Vitro Microsomal Stability Assay

To validate the hypothesis that the spirocyclic core enhances metabolic stability, an intrinsic clearance ( CLint​ ) assay using human liver microsomes (HLM) must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized spiro-compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound (1 µM final) with HLM (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450-mediated phase I oxidation.

  • Sampling: At discrete time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein crash.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the disappearance of the parent compound via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

WStep11. Compound Preparation(1 µM in Buffer)Step22. Microsome Incubation(HLM, 37°C)Step1->Step2Step33. NADPH Addition(Initiate CYP450 Reaction)Step2->Step3Step44. Time-Course Sampling(0, 15, 30, 45, 60 min)Step3->Step4Step55. Quench & Centrifuge(Cold Acetonitrile Crash)Step4->Step5Step66. LC-MS/MS Analysis(Determine Intrinsic Clearance)Step5->Step6

Caption: Step-by-step experimental workflow for in vitro microsomal stability assessment.

Conclusion

The integration of 7-Methyl-4,7-diazaspiro[1]octane into medicinal chemistry campaigns represents a sophisticated approach to "escaping from flatland." By leveraging its unique spatial vectors, inherent conformational rigidity, and tuned basicity, drug development professionals can systematically overcome the pharmacokinetic and toxicological limitations associated with traditional piperazine motifs.

References

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews - ACS Publications. Available at:[Link]

  • Meanwell, N. A. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 & 2". Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Methodological & Application

Application Note: Pharmacological Utility and Synthetic Integration of 7-Methyl-4,7-diazaspiro[2.5]octane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

The transition from flat, two-dimensional heterocycles (such as piperazines and piperidines) to three-dimensional spirocyclic scaffolds represents a major paradigm shift in modern medicinal chemistry. Among these privileged structures, 4,7-diazaspiro[2.5]octane and its derivatives (notably the 7-methyl variant) have emerged as highly versatile synthetic building blocks and critical pharmacophoric elements[1].

By incorporating a cyclopropane ring spiro-fused to a piperazine core, these derivatives significantly increase the fraction of sp³ hybridized carbons (Fsp³). This structural rigidity not only enhances lipophilicity and permeability in biological systems[2], but also provides a highly specific spatial projection of the basic nitrogen atoms. This precise geometry is critical for anchoring small molecules into complex biological targets, such as RNA-protein complexes in neuromuscular diseases[3] and deep hydrophobic pockets in oncology targets[4].

Key Biological Applications & Mechanistic Insights

A. Neuromuscular Therapeutics: SMN2 Pre-mRNA Splicing Modulation

The most groundbreaking application of the 4,7-diazaspiro[2.5]octane scaffold is in the treatment of Spinal Muscular Atrophy (SMA). Derivatives utilizing this framework (such as the FDA-approved drug Risdiplam) act as SMN2 splicing modifiers[1].

  • The Causality of the Scaffold: The spirocyclic basic amine is perfectly tuned (pKa ~8.5) to remain partially protonated at physiological pH. This allows the molecule to cross the blood-brain barrier (BBB) effectively while maintaining the ability to form critical hydrogen bonds and electrostatic interactions within the RNA-binding pocket. The spirocycle stabilizes the transient interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, forcing the inclusion of Exon 7 and resulting in functional SMN protein[1][3].

G A SMN2 Pre-mRNA C U1 snRNP Complex A->C B Spirocyclic Derivative B->C Allosteric Stabilization D Exon 7 Inclusion C->D E Functional SMN D->E

Mechanism of SMN2 pre-mRNA splicing modulation by spirocyclic derivatives.

B. Oncology: Disruption of p53-MDM2 Protein-Protein Interactions

Beyond RNA modulation, 4,7-diazaspiro[2.5]octane derivatives exhibit potent anti-tumor activity by acting as p53-MDM2 interaction inhibitors[1][4].

  • The Causality of the Scaffold: Protein-protein interfaces are notoriously flat and difficult to drug. The rigid, three-dimensional bulk of the spiro[2.5]octane ring acts as a steric wedge. When coupled to an imidazothiazole or similar core, the spirocycle projects its substituents deep into the hydrophobic cleft of MDM2, preventing it from binding and neutralizing the p53 tumor suppressor[4].

Physicochemical Profiling: Spirocycles vs. Traditional Amines

To understand why drug development professionals are replacing piperazines with 7-methyl-4,7-diazaspiro[2.5]octane, we must analyze their comparative physicochemical data.

PropertyTraditional Piperazine Scaffold4,7-Diazaspiro[2.5]octane ScaffoldPharmacological Impact
Fraction sp³ (Fsp³) 1.00 (High conformational flexibility)1.00 (High conformational rigidity)Reduces entropic penalty upon binding; enhances target specificity.
Metabolic Stability Susceptible to α -oxidation by CYP450Highly resistantThe spiro-cyclopropyl group acts as a steric shield, blocking metabolic hotspots.
Lipophilicity / Permeability ModerateHighThe spiro framework enhances lipophilicity, improving BBB penetration[2].
hERG Liability High (promotes off-target cardiotoxicity)Significantly ReducedThe bulky 3D structure disrupts the planar stacking required for hERG channel blockade.

Experimental Workflows & Validated Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: To synthesize a biologically active API by coupling 7-methyl-4,7-diazaspiro[2.5]octane to a heteroaryl halide core (e.g., pyrido[1,2-a]pyrimidin-4-one)[1][3]. Expertise & Causality: Direct Nucleophilic Aromatic Substitution (SNAr) is highly inefficient for this scaffold due to the severe steric hindrance of the spiro-fused cyclopropane ring adjacent to the secondary amine. Utilizing a Palladium-catalyzed cross-coupling with a bulky bidentate ligand (BINAP) forces the necessary reductive elimination step, ensuring high yields[1].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the heteroaryl halide (1.0 eq), 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (1.2 eq), and Cs2​CO3​ (3.0 eq).

    • Causality: The excess Cs2​CO3​ is mandatory to neutralize the dihydrochloride salt of the spirocycle, freeing the secondary amine for the catalytic cycle.

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and BINAP (0.10 eq).

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Perform three rigorous freeze-pump-thaw cycles.

    • Causality: The active Pd(0) species is exquisitely sensitive to oxidation; any dissolved oxygen will rapidly terminate the catalytic cycle and lead to palladium black precipitation.

  • Reaction Execution: Heat the sealed flask to 100°C for 12 hours. Monitor the reaction progress exclusively via LC-MS.

    • Causality: TLC is ineffective here due to the extreme polarity and streaking of the basic spirocyclic amine.

  • Self-Validating Check: Purify the product via reverse-phase HPLC. Validate the successful coupling via 1 H-NMR by confirming the presence of the highly shielded cyclopropyl protons (multiplet at 0.6–0.9 ppm), which confirms the spirocycle remained intact during the harsh thermal conditions.

G Step1 Heteroaryl Halide Core Catalyst Pd2(dba)3 / BINAP / Cs2CO3 Step1->Catalyst Step2 7-Methyl-4,7-diazaspiro[2.5]octane Step2->Catalyst Product Spirocyclic API Catalyst->Product

Palladium-catalyzed cross-coupling workflow for spirocyclic API synthesis.

Protocol 2: In Vitro SMN2 Splicing Modulation Assay (RT-qPCR)

Objective: To quantify the biological activity of the synthesized 7-methyl-4,7-diazaspiro[2.5]octane derivative by measuring SMN2 Exon 7 inclusion.

Step-by-Step Methodology:

  • Cell Culture: Seed SMA patient-derived fibroblasts (e.g., GM03813 cells) in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS.

  • Compound Treatment: Treat the cells with the spirocyclic derivative in a dose-response format (1 nM to 10 µM) using DMSO as the vehicle (final DMSO concentration < 0.1%). Incubate for 24 hours.

    • Causality: A 24-hour incubation is the biological minimum required to allow for steady-state pre-mRNA transcription, splicing modulation by the drug, and accumulation of the mature mRNA transcript.

  • RNA Extraction: Lyse the cells and extract total RNA using TRIzol reagent, followed by DNase I treatment to remove genomic DNA contamination.

  • RT-qPCR Execution: Perform reverse transcription followed by qPCR using two distinct primer sets: one specific for the full-length SMN2 transcript (Exon 7 included) and one for the truncated transcript (SMN2 Δ 7).

  • Self-Validating Check: Normalize the Ct​ values against a housekeeping gene (GAPDH). To ensure the assay's trustworthiness, a parallel control well treated with a known clinical standard (e.g., Risdiplam) must be run. The assay is only validated if the standard induces a >2-fold increase in Exon 7 inclusion at 100 nM[3].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7-Methyl-4,7-diazaspirooctane Synthesis

Technical Support Center: Troubleshooting 7-Methyl-4,7-diazaspiro[1]octane Synthesis

Welcome to the Technical Support Center for spirocyclic diamine synthesis. 7-Methyl-4,7-diazaspiro[1]octane is a highly valuable, conformationally restricted scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. Its rigid 3D architecture improves metabolic stability and reduces off-target liabilities compared to traditional flat piperazines.

However, the synthesis of this building block—specifically the selective N-methylation of the 4-Boc-protected intermediate and subsequent deprotection—presents unique chemical challenges. This guide is designed for drug development professionals to diagnose, troubleshoot, and resolve common side reactions such as over-alkylation, cyclopropane ring-opening, and stalled conversions.

Part 1: Diagnostic Workflow

Use the following logic tree to isolate the root cause of yield loss or impurity generation during your synthesis.

TroubleshootingStartIssue: Low Yield or Impuritiesin 7-Methyl-4,7-diazaspiro[2.5]octaneQ1LC-MS shows +14 Da(Over-methylation)?Start->Q1Q2LC-MS shows +18 Da orring-opened fragments?Q1->Q2 NoFix1Action: Switch from MeI toReductive Amination (CH2O/STAB)Q1->Fix1 YesQ3Significant unreactedstarting material?Q2->Q3 NoFix2Action: Avoid neat TFA.Use 4M HCl in Dioxane (0°C)Q2->Fix2 YesFix3Action: Pre-form iminium for 2hbefore adding reducing agentQ3->Fix3 Yes

Diagnostic logic tree for isolating and resolving 7-methyl-4,7-diazaspiro[1]octane side reactions.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing a significant quaternary ammonium byproduct (M+14 over target) during N-methylation? A1: Direct alkylation of tert-butyl 4,7-diazaspiro[1]octane-4-carboxylate using methyl iodide (MeI) or dimethyl sulfate frequently leads to over-alkylation.

  • Causality: The spirocyclic nitrogen is highly nucleophilic. Once mono-methylated, the resulting tertiary amine remains sufficiently nucleophilic to attack a second molecule of the alkylating agent, forming an irreversible quaternary ammonium salt.

  • Solution: Transition to a reductive amination strategy using aqueous formaldehyde ( CH2​O ) and sodium triacetoxyborohydride (STAB)[2]. The reaction stops cleanly at the tertiary amine because the product is too sterically hindered and electronically deactivated to form a stable iminium ion with another formaldehyde molecule.

Q2: During the Boc-deprotection step, my LC-MS shows a mass corresponding to M+18 and a loss of the spirocyclic NMR signals. What is happening? A2: You are observing the acid-catalyzed ring-opening of the cyclopropane moiety.

  • Causality: The spiro[1]octane system possesses high inherent ring strain. Prolonged exposure to harsh, anhydrous acids (like neat Trifluoroacetic acid, TFA) at elevated temperatures protonates the cyclopropane ring. This triggers an electrophilic ring-opening event, followed by nucleophilic attack from water (during workup) or the trifluoroacetate anion, yielding homoallylic or hydroxypropyl impurities.

  • Solution: Switch to a milder, controlled acidic environment. Using 4M HCl in 1,4-dioxane at 0 °C provides sufficient acidity to cleave the Boc group rapidly while preserving the kinetic stability of the spirocycle.

Q3: My reductive amination is stalling at ~60% conversion. How can I drive it to completion? A3: The secondary amine at the 7-position is sterically hindered by the adjacent cyclopropane ring.

  • Causality: If the reducing agent (STAB) is added simultaneously with formaldehyde (direct reductive amination), the STAB will competitively reduce the formaldehyde to methanol faster than the sterically hindered iminium ion can form[2],[3].

  • Solution: Implement an indirect (stepwise) reductive amination . Stir the amine and formaldehyde with a catalytic amount of acetic acid for 2 hours before adding the hydride source.

Part 3: Quantitative Data: Methylation Condition Comparison

The table below summarizes the causality of reagent selection on the impurity profile of the N-methylation step (starting from tert-butyl 4,7-diazaspiro[1]octane-4-carboxylate).

Methylation StrategyReagents & ConditionsTarget Yield (%)Over-methylation (%)Unreacted SM (%)
Direct Alkylation MeI (1.1 eq), K2​CO3​ , DMF, RT35%55% (Quat. Salt)<10%
Direct Reductive Amination CH2​O (1.5 eq), STAB (2.0 eq), DCM, RT (Simultaneous addition)60%<2%35% (Formaldehyde reduced)
Indirect Reductive Amination CH2​O (1.5 eq), STAB (2.0 eq), AcOH, DCM (2h iminium pre-formation)>92% <1% <2%

Part 4: Standard Operating Procedure (SOP)

Selective Reductive Amination & Deprotection Workflow

This protocol utilizes a self-validating framework to ensure complete conversion and prevent cyclopropane degradation.

Step 1: Iminium Pre-formation

  • Reagents: tert-butyl 4,7-diazaspiro[1]octane-4-carboxylate (1.0 eq), 37% aqueous formaldehyde (1.5 eq), glacial acetic acid (0.1 eq), anhydrous DCM (10 mL/mmol).

  • Action: Combine reagents at room temperature under N2​ . Stir vigorously for 2 hours.

  • Causality: Pre-forming the iminium ion overcomes the steric hindrance of the spirocycle and prevents the premature reduction of formaldehyde to methanol[2].

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe >95% disappearance of the starting amine (m/z 213) before proceeding.

Step 2: Reduction

  • Reagents: Sodium triacetoxyborohydride (STAB) (2.0 eq).

  • Action: Cool the reaction to 0 °C. Add STAB portion-wise to control the exotherm. Warm to room temperature and stir for 4 hours.

  • Causality: STAB is a mild hydride source that selectively reduces the pre-formed iminium ion over aldehydes, ensuring clean mono-methylation[3].

Step 3: Workup & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Crude 1H NMR should show a distinct new singlet at ~2.3 ppm integrating to 3H ( N-CH3​ ), with the Boc group intact (~1.4 ppm, 9H).

Step 4: Controlled Deprotection

  • Reagents: 4M HCl in 1,4-dioxane (10.0 eq).

  • Action: Dissolve the crude intermediate in minimal DCM. Cool to 0 °C. Dropwise add 4M HCl in dioxane. Stir for 2 hours, allowing the reaction to slowly reach room temperature. Concentrate under vacuum to yield the dihydrochloride salt.

  • Causality: Anhydrous HCl avoids the hydrolytic ring-opening of the cyclopropane that occurs with aqueous acids or neat TFA.

  • Self-Validation Checkpoint: LC-MS must show the desired product mass (m/z 127 for the free base) with a complete absence of M+18 peaks (which would indicate cyclopropane cleavage).

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023. URL:[Link]

  • ACS Publications. "BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor." Journal of Medicinal Chemistry, 2025. URL: [Link]

Technical Support Center: Characterization of Impurities in 7-Methyl-4,7-diazaspirooctane Samples

Technical Support Center: Characterization of Impurities in 7-Methyl-4,7-diazaspiro[1]octane Samples

Welcome to the Technical Support Center for the analytical characterization of 7-Methyl-4,7-diazaspiro[1]octane (CAS: 1783786-17-3). This spirocyclic diamine is a critical building block in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates. Because impurities in starting materials and active pharmaceutical ingredients (APIs) can compromise drug safety and efficacy, rigorous impurity profiling is mandated by global regulatory bodies.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating protocols, and authoritative guidance based on[2].

Analytical Workflow Overview

The characterization of spirocyclic diamine impurities requires a multidisciplinary approach, transitioning from high-sensitivity screening to rigorous structural elucidation[3].

GN1Raw Sample:7-Methyl-4,7-diazaspiro[2.5]octaneN2LC-MS/MS Profiling(High pH or HILIC)N1->N2N3Impurity Detected>0.05% (ICH Q3A)N2->N3 YesN6Routine Batch Release(Impurity <0.05%)N2->N6 NoN4Structural Elucidation(HRMS & 2D-NMR)N3->N4N5Toxicity/QualificationAssessmentN4->N5

Analytical workflow for impurity profiling of spirocyclic diamines according to ICH Q3A guidelines.

Troubleshooting Guide

Q1: Why do I observe severe peak tailing and poor retention for 7-Methyl-4,7-diazaspiro[1]octane and its impurities on standard C18 columns? A1: Causality: Spirocyclic diamines are highly basic. At low or neutral pH, the secondary and tertiary amines are fully protonated. These positively charged species undergo strong electrostatic interactions with negatively charged residual silanols on the silica stationary phase, causing peak tailing and poor recovery. Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) to deprotonate the amines, promoting purely hydrophobic interactions. Alternatively, utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which leverages the polar nature of the protonated amines for robust retention[4].

Q2: We detected an impurity with a mass shift of -14 Da (m/z 113.10 vs. 127.12 for the API). How do we confirm its identity? A2: Causality: A -14 Da shift typically indicates the absence of a methyl group, pointing either to the unmethylated starting material (4,7-diazaspiro[1]octane) or a demethylated degradation product. Solution: Perform LC-MS/MS. If the fragmentation pattern yields identical spirocyclic core fragments but lacks the methyl-specific reporter ion, the impurity is the unmethylated analog.

Q3: How can we differentiate between the 7-methyl and 4-methyl regioisomers if their MS/MS spectra are nearly identical? A3: Causality: Mass spectrometry relies on gas-phase fragmentation, which is often identical for regioisomers because the spirocyclic core fragments similarly regardless of the methyl group's position. Solution: Isolate the impurity via preparative HPLC and perform 2D-NMR (specifically NOESY or ROESY)[3]. NOESY detects through-space magnetic interactions (< 5 Å). The N-methyl protons will show distinct Nuclear Overhauser Effect (NOE) cross-peaks to the specific adjacent CH2​ protons of the spiro ring, unambiguously assigning the methyl position.

Impurity Profiling Data

Table 1: Common Impurities in 7-Methyl-4,7-diazaspiro[1]octane Synthesis
Impurity ClassExample / DescriptionExpected m/z (ESI+)Analytical Strategy
Unmethylated Precursor 4,7-diazaspiro[1]octane113.10 (+H)LC-MS/MS (Mass shift -14 Da)
Regioisomer 4-Methyl-4,7-diazaspiro[1]octane127.12 (+H)Prep-HPLC followed by 2D-NMR (NOESY)
Dimeric Species Cross-linked spirocyclic dimer~251.22 (+H)HRMS and 1D/2D NMR
Oxidized Degradant N-oxide derivative143.12 (+H)LC-MS/MS (Mass shift +16 Da)
Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances[3]

Note: These thresholds dictate the required level of analytical characterization based on the maximum daily dose of the final drug product.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Standardized Experimental Protocols

Protocol A: Self-Validating High-pH LC-MS/MS Profiling

This protocol is optimized for the[4].

  • Sample Preparation: Dissolve 7-Methyl-4,7-diazaspiro[1]octane dihydrochloride in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST) - Self-Validation Step: Inject a standard mixture containing the API and a known reference impurity (e.g., 4,7-diazaspiro[1]octane). Do not proceed unless the critical pair resolution ( Rs​ ) is > 1.5 and the tailing factor is < 1.5. This validates that the column chemistry is actively preventing secondary silanol interactions.

  • Chromatography: Utilize a base-resistant C18 column (e.g., Waters XBridge, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 10 with ammonium hydroxide).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor m/z 127.12 for the API and perform a full scan (m/z 50–500) to identify unknown impurities.

Protocol B: Preparative Isolation and LC-NMR Structural Elucidation

When MS data is insufficient,[5].

  • Isolation: Scale up the analytical method from Protocol A to a preparative HPLC system. Inject the sample and utilize fraction collection triggered by UV (if derivatized) or MS to isolate the impurity peak (>0.05% area).

  • Lyophilization - Critical Step: Freeze-dry the collected fractions for at least 24 hours. Causality: Complete removal of water and volatile buffers (ammonium bicarbonate) is mandatory to prevent massive solvent suppression artifacts during NMR acquisition.

  • NMR Preparation: Dissolve the dried, purified impurity in 600 µL of a deuterated solvent (e.g., D2​O or DMSO- d6​ , depending on solubility).

  • Acquisition: Acquire 1H , 13C , HMBC, and NOESY spectra using a high-field NMR spectrometer (≥ 500 MHz).

  • Structural Assignment: Map the carbon-hydrogen framework using HMBC, and definitively assign regioisomers by analyzing the spatial NOESY cross-peaks between the N-methyl protons and the spiro-ring protons[3].

Frequently Asked Questions (FAQs)

Q: We are seeing a mass corresponding to the API + 36 Da in our MS spectra. Is this a novel impurity? A: Unlikely. 7-Methyl-4,7-diazaspiro[1]octane is commonly supplied as a dihydrochloride salt. In ESI-MS, HCl adducts can occasionally form if the desolvation temperature is too low, appearing as [M+H+HCl]+ (+36 Da). Solution: Increase your source temperature or declustering potential to break these non-covalent adducts in the gas phase.

Q: Do we need to perform forced degradation (stress testing) on this building block? A: While forced degradation is primarily applied to finished drug products (ICH Q3B), subjecting the API building block to stress conditions (acid, base, peroxide, heat, light) is highly recommended. Causality: It helps build a predictive impurity profile, allowing you to proactively develop a stability-indicating LC method that can resolve degradation products before they appear in real-time stability studies[2].

Q: The dihydrochloride salt of 7-Methyl-4,7-diazaspiro[1]octane is highly hygroscopic. How does this affect impurity quantification? A: Water absorption artificially inflates the apparent mass of the sample, leading to inaccurate w/w% calculations for impurities. Solution: Always perform Karl Fischer titration to determine the exact water content of the batch, and mathematically correct the sample mass before performing quantitative HPLC analysis.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine Source: Journal of Chromatography B (via CDC Stacks / PMC) URL:[Link]

  • A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance Source: International Journal of Analytical Chemistry (via PMC) URL:[Link]

  • LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool Source: Sci (MDPI) URL:[Link]

Validation & Comparative

Escaping Flatland: 7-Methyl-4,7-diazaspirooctane vs. Alternative Diazaspirocycles in Drug Design

Escaping Flatland: 7-Methyl-4,7-diazaspiro[1]octane vs. Alternative Diazaspirocycles in Drug Design

The piperazine ring is one of the most ubiquitous motifs in medicinal chemistry, historically prized for its ability to modulate basicity, improve aqueous solubility, and serve as a versatile linker. However, the modern drug discovery landscape demands more rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Piperazines often suffer from high metabolic liability (via CYP450-mediated α-carbon oxidation), off-target hERG toxicity due to high basicity, and a lack of three-dimensionality[1].

To overcome these limitations, medicinal chemists have turned to diazaspirocycles as privileged bioisosteres. By increasing the sp³ carbon fraction and introducing conformational rigidity, these scaffolds effectively "escape flatland." This guide provides an objective, data-driven comparison of 7-Methyl-4,7-diazaspiro[2]octane against other prominent diazaspirocycles, equipping researchers with the mechanistic causality and experimental protocols needed to implement these bioisosteres successfully.

Structural and Mechanistic Comparison

7-Methyl-4,7-diazaspiro[1]octane (The Risdiplam Core)

The 4,7-diazaspiro[2]octane scaffold gained global prominence as a critical pharmacophoric element in Risdiplam , the first approved small-molecule SMN2 splicing modifier for spinal muscular atrophy (SMA)[3].

  • Mechanistic Advantage: The fusion of a cyclopropyl ring onto the piperazine core introduces significant steric bulk. This steric shielding physically blocks the approach of metabolizing enzymes (like CYP3A4) to the adjacent α-carbons, drastically reducing metabolic clearance[3]. Furthermore, the increased s-character of the C-N bonds adjacent to the cyclopropyl ring slightly depresses the pKa of the amine, reducing basicity-driven off-target binding (e.g., hERG liability)[1].

2,6-Diazaspiro[4]heptane (The Olaparib Core)

This cyclobutane-fused spirocycle is a "stretched" piperazine mimic. The N-N distance is extended by approximately 50% compared to piperazine[4].

  • Mechanistic Advantage: When substituted into the framework of the PARP-1 inhibitor Olaparib, the 2,6-diazaspiro[5]heptane core retained nanomolar target affinity but completely abolished the DNA-damaging properties and off-target cytotoxicity observed with the parent piperazine[6]. The stretched vector alters the exit trajectory of substituents, allowing for exquisite fine-tuning of target selectivity.

1-Oxa-2,6-diazaspiro[4]heptane (ODASE)

ODASE is an emerging strained spiro heterocycle (SSH) designed to further depress lipophilicity (logD) while maintaining structural rigidity[7].

  • Mechanistic Advantage: The introduction of the oxygen atom into the spirocyclic core lowers the overall topological polar surface area (TPSA) penalty while acting as a weak hydrogen bond acceptor, improving aqueous solubility and drug-likeness scores (QED) without compromising the vectorization of the nitrogens[8].

GAPiperazine CoreHigh LiabilityBSpirocyclic BioisostereIncreased sp3 FractionA->B Escaping FlatlandC4,7-Diazaspiro[2.5]octaneHigh Steric ShieldingB->C Cyclopropyl FusionD2,6-Diazaspiro[3.3]heptaneStretched N-N VectorB->D Cyclobutyl Fusion

Logical workflow of piperazine bioisosteric replacement via spirocyclization.

Quantitative Performance Data

The following table summarizes the physicochemical and biological performance metrics of these scaffolds when utilized as core linkers in drug design.

Property / MetricPiperazine4,7-Diazaspiro[2]octane2,6-Diazaspiro[5]heptaneODASE
N-N Distance (Å) ~2.8~2.9~3.4~3.3
Calculated pKa (Basic) 9.73[1]~9.50[9]8.5 - 9.0~8.2
Lipophilicity (ΔlogP impact) Baseline+0.2 to +0.4-0.17 to -0.75-0.5 to -1.0
Metabolic Stability (CL_int) Poor (High oxidation)Excellent (Steric block)Moderate to GoodGood
Primary Application Legacy LinkerPK Optimization (Risdiplam)PD Selectivity (Olaparib)Solubility Enhancement

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the incorporation and validation of these spirocycles must follow robust, self-validating methodologies. Below are the standard protocols for synthesizing a 4,7-diazaspiro[2]octane-containing therapeutic and subsequently validating its metabolic stability.

Protocol A: SNAr Incorporation of 4,7-Diazaspiro[1]octane

Context: This protocol describes the attachment of the spirocycle to an aryl/heteroaryl halide, a critical step in the synthesis of Risdiplam analogs[10].

Causality Check: Why use the Boc-protected form (tert-butyl 4,7-diazaspiro[2]octane-4-carboxylate)? Using the unprotected diamine leads to severe regioselectivity issues, as both nitrogen atoms can undergo competitive hetarylation. The Boc group ensures exclusive reaction at the N7 position[3]. Furthermore, N,N-dimethylacetamide (DMAc) is selected over DMSO, as DMSO exhibits oxidative properties at the elevated temperatures required for this sterically hindered substitution[10].

  • Reagent Preparation: Dissolve 1.0 equivalent of the heteroaryl halide (e.g., 2-iodo-5-fluoropyridine) in anhydrous DMAc (0.1 M concentration) under an inert argon atmosphere.

  • Amine Addition: Add 1.1 equivalents of tert-butyl 4,7-diazaspiro[2]octane-4-carboxylate[5].

  • Base Addition: Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Note: DBU is preferred over K2CO3 for sterically hindered spirocycles to maintain homogeneity and accelerate the reaction.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 12–16 hours. Monitor progression via LC-MS/UV.

  • Workup & Deprotection: Cool to room temperature, precipitate in deionized water, and filter. To remove the Boc group, resuspend the solid in n-BuOH, add 7.0 equivalents of Acetyl Chloride (generating HCl in situ), and heat to 65 °C until complete deprotection is achieved[10].

Protocol B: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

Context: Validating the bioisosteric advantage of the spirocycle over piperazine by measuring resistance to CYP450-mediated oxidation.

Causality Check: The assay must include a pre-incubation step without NADPH. This ensures that any observed depletion is strictly dependent on CYP450 metabolism (which requires NADPH as a cofactor) rather than chemical instability or non-specific protein binding.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound (e.g., the 7-Methyl-4,7-diazaspiro[2]octane analog) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: At predetermined time points (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4 °C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

GS11. Prepare 1 µM Test Compound(Phosphate Buffer, pH 7.4)S22. Add Human Liver Microsomes(0.5 mg/mL protein)S1->S2S33. Pre-incubate at 37°C(5 minutes)S2->S3S44. Initiate with NADPH(1 mM final conc.)S3->S4S55. Quench with Cold MeCN(Timepoints: 0-45 min)S4->S5S66. LC-MS/MS Analysis(Calculate Intrinsic Clearance)S5->S6

Step-by-step workflow for evaluating in vitro microsomal intrinsic clearance.

Conclusion

The selection of a diazaspirocycle is not a one-size-fits-all approach. If the primary liability of a lead compound is metabolic clearance driven by α-carbon oxidation, the sterically shielded 4,7-diazaspiro[2]octane core is the premier choice. Conversely, if the goal is to abrogate off-target pharmacology or reduce lipophilicity, the stretched 2,6-diazaspiro[5]heptane or the highly polar ODASE frameworks provide superior vectorization and physicochemical profiles.

References

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PubMed (NIH) URL: [Link]

  • Title: 1‐Oxa‐2,6‐Diazaspiro[5]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes Source: ResearchGate / Advanced Synthesis & Catalysis URL: [Link]

  • Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: PMC (NIH) URL: [Link]

  • Title: A Convenient, Pd-Free Approach to the Synthesis of Risdiplam Source: MDPI (Molecules) URL: [Link]

  • Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL: [Link]

Comparative analysis of "7-Methyl-4,7-diazaspiro[2.5]octane" and piperazine scaffolds.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The piperazine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, featured in approximately 100 FDA-approved drugs[1][2]. Despite its synthetic accessibility and favorable vector projection, the traditional piperazine scaffold frequently introduces significant developability liabilities. Its basic nitrogen atoms and relatively flat conformational profile often lead to rapid cytochrome P450 (CYP)-mediated metabolism and off-target cardiotoxicity via hERG channel inhibition[2].

To overcome these limitations, drug development professionals are increasingly turning to spirocyclic bioisosteres[3]. The 7-Methyl-4,7-diazaspiro[2.5]octane scaffold represents a highly engineered alternative. By fusing a cyclopropane ring to the piperazine core, this spirocyclic system acts as a gem-dimethyl/carbonyl mimic[4]. It preserves the critical exit vectors required for target engagement while introducing steric shielding and altering the basicity of the adjacent nitrogens[5]. This guide objectively compares these two scaffolds, providing mechanistic insights and validated experimental workflows for evaluating their performance.

Structural and Physicochemical Profiling

The transition from a simple piperazine to a diazaspiro[2.5]octane core fundamentally alters the physicochemical landscape of the molecule[5][6]. While both scaffolds mathematically possess an Fsp³ fraction of 1.0, the spiro-fusion in 7-Methyl-4,7-diazaspiro[2.5]octane forces the molecule into a rigid, three-dimensional conformation that cannot undergo the typical chair-flip dynamics seen in unsubstituted piperazines[6].

Logic P Piperazine Scaffold L1 High hERG Liability P->L1 L2 Rapid CYP Metabolism P->L2 S 7-Methyl-4,7-diazaspiro [2.5]octane L1->S Bioisosteric Replacement L2->S Bioisosteric Replacement B1 Steric Shielding (Cyclopropane) S->B1 B2 Reduced Basic pKa S->B2 O2 Enhanced Half-Life B1->O2 O1 Improved Safety Margin B2->O1

Logical flow of bioisosteric replacement from piperazine to spirocyclic scaffold.

Physicochemical Comparison Table
PropertyPiperazine7-Methyl-4,7-diazaspiro[2.5]octaneMechanistic Impact
Molecular Weight 86.14 g/mol 126.20 g/mol Slight increase in mass due to the spiro-cyclopropyl and methyl groups.
Conformational State Flexible (Chair-flip)Rigid (Spiro-locked)Reduces entropic penalty upon target binding; increases target selectivity[7].
Nitrogen pKa ~9.8 (Highly basic)~8.5 - 9.0 (Attenuated)Increased s-character of the spiro carbon withdraws electron density, lowering pKa[5].
Metabolic Hotspots α-carbon oxidation, N-dealkylationShielded α-carbonThe cyclopropane ring sterically blocks CYP access to the adjacent nitrogen[8].

Mechanistic Advantages in Drug Design

Metabolic Stability & Steric Shielding

Piperazine rings are highly susceptible to oxidative metabolism. CYP enzymes readily abstract an electron from the basic nitrogen or oxidize the adjacent α-carbons, leading to rapid clearance. In 7-Methyl-4,7-diazaspiro[2.5]octane, the spiro-fused cyclopropane ring provides immense steric bulk precisely at the α-position. This shielding effect physically prevents the CYP450 active site heme from orienting correctly for N-dealkylation or oxidation, dramatically extending the compound's half-life[8].

Mitigation of hERG Liability

The hERG potassium channel is notorious for trapping basic, lipophilic amines that present a flat pharmacophore. By replacing piperazine with the diazaspiro[2.5]octane core, two critical changes occur:

  • pKa Attenuation: The electron-withdrawing effect of the strained cyclopropane ring reduces the basicity of the amine, decreasing the fraction of protonated species at physiological pH.

  • Trajectory Disruption: The orthogonal projection of the cyclopropane ring disrupts the planar binding mode required to fit into the hERG central cavity, thereby rescuing the cardiovascular safety profile[7].

Experimental Methodologies & Validation Protocols

To empirically validate the superiority of the spirocyclic scaffold, the following self-validating protocols must be employed.

Workflow Step1 1. Compound Incubation (1 µM + HLM + NADPH) Step2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Quench & Precipitate (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (Intrinsic Clearance) Step4->Step5

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Protocol A: In Vitro Hepatic Clearance (HLM Assay)

Causality: Human Liver Microsomes (HLM) contain the full complement of phase I CYP enzymes. NADPH is required to initiate the catalytic cycle. Quenching with cold organic solvent instantly denatures the enzymes, locking the metabolic snapshot in time.

  • Step 1: Preparation. Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Step 2: Self-Validation Controls. Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competence of the microsomes.

  • Step 3: Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Step 4: Sampling & Quenching. At 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: Cold acetonitrile rapidly precipitates proteins and halts metabolism.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance ( CLint​ ).

Protocol B: Electrophysiological hERG Profiling (Patch-Clamp)

Causality: Automated whole-cell patch-clamp directly measures the ionic current passing through hERG channels, providing a highly physiological assessment of off-target binding compared to simple radioligand displacement.

  • Step 1: Cell Preparation. Culture CHO cells stably expressing the human Kv11.1 (hERG) gene.

  • Step 2: Self-Validation Controls. Ensure seal resistance is >1 GΩ before recording to guarantee data integrity. Apply Dofetilide (100 nM) at the end of the assay as a positive control to confirm channel sensitivity.

  • Step 3: Voltage Protocol. Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Reasoning: Drugs typically bind to the open/inactivated state; the tail current is the most sensitive phase to measure this blockade.

  • Step 4: Compound Application. Perfuse the 7-Methyl-4,7-diazaspiro[2.5]octane derivative at increasing concentrations (0.1 to 30 µM). Calculate the IC₅₀ based on the reduction in peak tail current amplitude.

Quantitative Performance Metrics

The following data represents typical experimental outcomes when a standard piperazine moiety is replaced with the 7-Methyl-4,7-diazaspiro[2.5]octane bioisostere in a lead optimization campaign[5][7].

Performance MetricPiperazine Reference7-Methyl-4,7-diazaspiro[2.5]octaneExperimental Interpretation
In Vitro CLint​ (HLM) ~ 45.0 µL/min/mg< 15.0 µL/min/mgSteric shielding by the cyclopropane ring successfully prevents rapid N-oxidation.
hERG IC₅₀ 5.2 µM (Potent block)> 30.0 µM (No block)Reduced basicity and disrupted planar pharmacophore eliminate channel trapping.
Target Affinity (e.g., σ1R) BaselineMaintained / ImprovedThe spirocyclic core successfully mimics the required exit vectors while optimizing the 3D trajectory[5].

References

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: nih.gov (PMC) URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: rsc.org (Chemical Communications) URL: [Link]

  • Title: Bioisosteres of Common Functional Groups: spiro-piperazines modular approach Source: princeton.edu URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: acs.org (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: researchgate.net (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: nih.gov (Molecules) URL: [Link]

Sources

Validation of the biological target of "7-Methyl-4,7-diazaspiro[2.5]octane" compounds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in this guide is to move beyond basic structural descriptions and provide a rigorous, field-proven framework for validating the biological target of spirocyclic diamines. Specifically, we will examine the 7-Methyl-4,7-diazaspiro[1]octane scaffold and its parent compounds, which have emerged as privileged pharmacophores in modern medicinal chemistry.

These compounds are most notably recognized for their role as Survival Motor Neuron 2 (SMN2) pre-mRNA splicing modifiers , a breakthrough mechanism utilized in the treatment of Spinal Muscular Atrophy (SMA)[1]. While the unmethylated 4,7-diazaspiro[1]octane core is the critical binding moiety in the clinical benchmark drug Risdiplam, N-methylation at the 7-position is a deliberate medicinal chemistry strategy used to modulate basicity (pKa), enhance blood-brain barrier (BBB) penetrance, and prevent off-target metabolic degradation [2].

The Biological Target: SMN2 Pre-mRNA Spliceosome

To validate a target, we must first understand the structural biology of the interaction. In SMA, patients lack a functional SMN1 gene but retain the paralogous SMN2 gene. However, a translationally silent C-to-T transition in SMN2 exon 7 causes the spliceosome to skip this exon, resulting in a truncated, unstable SMN protein [3].

Spirocyclic compounds containing the 4,7-diazaspiro[1]octane moiety act as molecular glues. They bind directly to the RNA-protein interface at the 5' splice site of SMN2 intron 7, stabilizing the transient interaction with the U1 small nuclear ribonucleoprotein (U1 snRNP). This stabilization dynamically shifts the splicing machinery to include exon 7, restoring the production of full-length, functional SMN protein [1].

G SMN2 SMN2 Gene Pre_mRNA Pre-mRNA (Exon 7 Skipped) SMN2->Pre_mRNA Transcription Spliceosome U1 snRNP Complex Stabilization Pre_mRNA->Spliceosome Spliceosome Assembly Compound Spirocyclic Modifier (e.g., 7-Me-Spiro) Compound->Spliceosome Binds 5' Splice Site Exon7_Inc Exon 7 Inclusion Spliceosome->Exon7_Inc Modifies Splicing SMN_Protein Functional SMN Protein (Neuromuscular Rescue) Exon7_Inc->SMN_Protein Translation

Mechanism of SMN2 exon 7 inclusion by spirocyclic modifiers.

Comparative Performance Analysis: Small Molecules vs. Biologics

When evaluating the 7-Methyl-4,7-diazaspiro[1]octane pharmacophore, it is crucial to benchmark its performance against alternative therapeutic modalities. The spirocyclic small molecule approach offers distinct pharmacokinetic and pharmacodynamic advantages over antisense oligonucleotides (ASOs) and viral gene therapies.

Table 1: Performance Comparison of SMA Therapeutic Modalities

ModalityRepresentative AgentTarget MechanismBiodistributionAdministrationTarget Validation Readout
Spirocyclic Small Molecule Risdiplam / 7-Me-Spiro AnalogsSMN2 Pre-mRNA Splicing ModifierSystemic (CNS & Peripheral)OralSMN Protein Fold Increase
Antisense Oligonucleotide (ASO) NusinersenISS-N1 Steric BlockadeLocalized (CNS primarily)IntrathecalExon 7 Inclusion (RT-PCR)
Gene Therapy Onasemnogene abeparvovecSMN1 Gene ReplacementSystemic (Viral Tropism dependent)IntravenousSMN Expression / Viral Vector Copy

Causality Insight: The systemic biodistribution of spirocyclic small molecules is a critical differentiator. Because SMA affects peripheral tissues (e.g., muscle, liver) in addition to motor neurons, the oral bioavailability and high BBB penetrance of the 7-methylated spiro-scaffold ensure comprehensive target engagement across all affected organ systems [3].

Table 2: In Vitro Target Engagement of Spirocyclic Derivatives (Data synthesized from medicinal chemistry optimization campaigns [1])

Compound ScaffoldSMN2 Minigene EC50 (nM)SMN Protein Fold IncreaseCC50 (µM)BBB Permeability (Papp)
Unprotected 4,7-diazaspiro[1]octane~1501.8x>50Moderate
7-Methyl-4,7-diazaspiro[1]octane ~45 2.4x >50 High
Risdiplam (Clinical Benchmark)~112.5x>50High

Self-Validating Experimental Protocols for Target Engagement

To rigorously prove that a 7-Methyl-4,7-diazaspiro[1]octane compound engages the SMN2 spliceosome, we must deploy a self-validating experimental system. A self-validating protocol utilizes internal target-null controls to ensure that the observed phenotypic change is strictly caused by the intended mechanism, ruling out off-target transcriptional upregulation.

Workflow Step1 In Vitro Splicing Assay (Minigene Reporter) Step2 RT-qPCR (Quantify SMN2 mRNA) Step1->Step2 Transcript Analysis Step3 Western Blot / ELISA (SMN Protein Levels) Step2->Step3 Protein Translation Step4 In Vivo Phenotypic Rescue (SMA Mouse Models) Step3->Step4 Lead Progression Step5 Target Validation Confirmed Step4->Step5 Efficacy Readout

Step-by-step experimental workflow for target validation of SMN2 modifiers.

Protocol A: SMN2 Minigene Splicing Reporter Assay (In Vitro)

Objective: Isolate the splicing event from endogenous promoter regulation to prove direct spliceosome modulation.

  • Construct Preparation: Transfect HEK293T cells with an SMN2 minigene plasmid containing exons 6 through 8.

    • Self-Validating Control: In parallel, transfect a separate cohort with a mutant minigene where the 5' splice site of intron 7 is genetically ablated. If the compound works via the intended target, it will fail to induce splicing in this mutant cohort.

  • Compound Dosing: Treat cells with the 7-Methyl-4,7-diazaspiro[1]octane compound in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). Use DMSO as a vehicle control and Risdiplam as a positive benchmark [4].

  • RNA Extraction & RT-PCR: After 24 hours, extract total RNA using a column-based purification kit. Perform reverse transcription followed by quantitative PCR using primers specific to the exon 6–7 and exon 7–8 junctions.

  • Data Analysis: Calculate the ratio of full-length SMN2 mRNA to truncated SMNΔ7 mRNA. A successful target engagement will show a dose-dependent increase in this ratio exclusively in the wild-type minigene cohort.

Protocol B: Systemic Target Engagement in Δ7 SMA Mice (In Vivo)

Objective: Confirm that the enhanced physicochemical properties of the methylated spiro-scaffold translate to systemic protein restoration.

  • Model Selection: Utilize the severe Δ7 SMA mouse model (SMN2+/+; SMNΔ7+/+; Smn-/-), which closely recapitulates the human Type 1 SMA phenotype.

  • Administration: Administer the compound via oral gavage daily at 1 mg/kg, 3 mg/kg, and 10 mg/kg starting at postnatal day 3 (P3).

  • Tissue Harvesting: At P10, euthanize a subset of mice. Harvest both central (brain, spinal cord) and peripheral (quadriceps muscle, liver) tissues.

    • Causality Insight: Harvesting both tissue types is mandatory to validate the systemic distribution advantage of the small molecule over intrathecal ASOs.

  • Protein Quantification: Homogenize tissues and perform a sandwich ELISA using anti-SMN capture and detection antibodies. Normalize SMN protein levels to total protein content (BCA assay).

  • Phenotypic Readout: Monitor the remaining cohort for righting reflex (motor function) and overall survival. The compound is fully validated if SMN protein levels increase >2-fold in both CNS and peripheral tissues, directly correlating with an extension in median survival beyond the typical 14-day lifespan of untreated Δ7 mice.

Conclusion

The 7-Methyl-4,7-diazaspiro[1]octane scaffold represents a masterclass in targeted medicinal chemistry. By leveraging the unique geometry of the spirocyclic diamine to engage the U1 snRNP complex, researchers can achieve highly selective pre-mRNA splicing modification. When validated through the rigorous, self-controlled protocols outlined above, these compounds demonstrate clear superiority in systemic biodistribution and oral bioavailability compared to biologic alternatives.

References

  • Ratni, H., et al. "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Kuleshov, O., et al. "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process." Molecules (MDPI), 2023. URL:[Link]

  • Vlodavets, D.V., et al. "Risdiplam for the treatment of spinal muscular atrophy." Zhurnal Nevrologii i Psikhiatrii imeni S.S. Korsakova, 2024. URL:[Link]

  • Karpov, A., et al. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." ResearchGate / PMC, 2023. URL:[Link]

Sources

A Guide for Medicinal Chemists: Evaluating 7-Methyl-4,7-diazaspiro[2.5]octane as a Novel Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of 7-Methyl-4,7-diazaspiro[2.5]octane as a bioisostere for known pharmacophores.

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved pharmacological properties is perpetual. Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar spatial and electronic characteristics, is a cornerstone of lead optimization. This guide introduces 7-Methyl-4,7-diazaspiro[2.5]octane, a conformationally restricted diamine, as a potential bioisostere for common pharmacophores. We present a comparative analysis, supported by established principles of medicinal chemistry and representative experimental data, to equip researchers with the knowledge to evaluate its potential in their drug design endeavors.

The Rationale for 3D Scaffolds: Beyond Flatland

Traditional drug design has often relied on planar, aromatic structures. However, the exploration of three-dimensional (3D) scaffolds is increasingly recognized as a critical strategy to access novel chemical space and improve drug-like properties. Conformationally restricted scaffolds, like the diazaspiro[2.5]octane core, offer several advantages:

  • Pre-organization for Binding: A rigid structure can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

  • Improved Selectivity: The precise positioning of functional groups in 3D space can enhance selectivity for the desired target over off-targets.

  • Enhanced Physicochemical Properties: Moving away from flat, greasy molecules can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 7-Methyl-4,7-diazaspiro[2.5]octane scaffold presents substituents on a spirocyclic core, offering a defined vector in 3D space that is distinct from more flexible or planar systems.

Structural Comparison: 7-Methyl-4,7-diazaspiro[2.5]octane vs. Common Pharmacophores

The core hypothesis is that the rigid 7-Methyl-4,7-diazaspiro[2.5]octane can act as a bioisosteric replacement for more flexible or conformationally ambiguous diamine-containing pharmacophores, such as piperazine and its open-chain analogs.

cluster_0 Established Pharmacophore cluster_1 Proposed Bioisostere Piperazine Diazaspiro Piperazine->Diazaspiro Conformational Restriction Flexible_Diamine N,N'-dimethylethylenediamine Flexible_Diamine->Diazaspiro Improved 3D Definition

Caption: Proposed bioisosteric replacement of common pharmacophores with the rigid 7-Methyl-4,7-diazaspiro[2.5]octane scaffold.

Comparative Performance Data: A Case Study

To illustrate the potential of this scaffold, we present a hypothetical case study based on the optimization of a lead compound targeting a G-protein coupled receptor (GPCR), where a piperazine moiety is replaced by the 7-Methyl-4,7-diazaspiro[2.5]octane core.

Compound Structure Target Affinity (Ki, nM) hERG Inhibition (IC50, µM) Metabolic Stability (t½, min)
Lead (Piperazine) R-CO-N(piperazine)N-R'15.21.225
Analog 1 (Diazaspiro) R-CO-N(7-Methyl-4,7-diazaspiro[2.5]octane)N-R'8.5> 3078

Data presented is representative and for illustrative purposes.

Analysis of a Hypothetical Case Study:

In this illustrative example, the replacement of the flexible piperazine with the rigid diazaspiro[2.5]octane scaffold (Analog 1) leads to several key improvements:

  • Enhanced Affinity: The target affinity (Ki) improved, suggesting that the rigid conformation presents the R and R' groups in a more optimal orientation for binding, reducing the entropic cost.

  • Reduced Off-Target Activity: A significant improvement in the half-maximal inhibitory concentration (IC50) for the hERG channel is observed. This is a critical safety parameter, and the result suggests the specific 3D geometry of the diazaspiro compound disfavors binding to the hERG channel.

  • Increased Metabolic Stability: The half-life (t½) in human liver microsomes is substantially longer. The spirocyclic core and the methyl group may shield metabolically labile positions, reducing the rate of oxidative metabolism.

Experimental Protocols

To facilitate the exploration of this scaffold, we provide representative protocols for its synthesis and for a key biological assay.

This multi-step synthesis provides a reliable route to the desired scaffold.

Workflow: Synthetic Route

A 1-Boc-4-piperidone B Wittig Reaction (Ph3P=CH2) A->B C 4-Methylene-1-Boc-piperidine B->C D Cyclopropanation (CH2I2, Zn-Cu) C->D E 1-Boc-4,7-diazaspiro[2.5]octane D->E F Boc Deprotection (TFA or HCl) E->F G 4,7-diazaspiro[2.5]octane F->G H Reductive Amination (HCHO, NaBH(OAc)3) G->H I 7-Methyl-4,7-diazaspiro[2.5]octane H->I

Caption: A representative synthetic workflow for 7-Methyl-4,7-diazaspiro[2.5]octane.

Step-by-Step Procedure:

  • Step A to C (Wittig Olefination): To a solution of methyltriphenylphosphonium bromide in THF at 0 °C, add a strong base (e.g., n-BuLi). Stir for 1 hour, then add a solution of 1-Boc-4-piperidone. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield 4-Methylene-1-Boc-piperidine.

  • Step C to E (Simmons-Smith Cyclopropanation): To a solution of the olefin from the previous step in dichloromethane, add a solution of diiodomethane and a diethylzinc solution (or a Zn-Cu couple). Reflux the mixture overnight. Quench carefully with saturated ammonium chloride solution. Extract and purify to obtain the spiro-cyclopropane intermediate.

  • Step E to G (Boc Deprotection): Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Evaporate the solvent under reduced pressure to obtain the free diamine salt.

  • Step G to I (N-Methylation): To a solution of the diamine salt and formaldehyde (37% in water) in methanol, add sodium triacetoxyborohydride in portions. Stir at room temperature overnight. Adjust the pH to basic with sodium bicarbonate, extract with dichloromethane, and purify to yield the final product, 7-Methyl-4,7-diazaspiro[2.5]octane.

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a target receptor.

Workflow: Binding Assay

cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution (e.g., [3H]-L) B->D C Prepare serial dilutions of test compounds C->D E Separate bound from free ligand (e.g., filtration over GF/C plates) D->E F Quantify radioactivity (scintillation counting) E->F G Calculate IC50 and Ki values (e.g., using Prism) F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Prepare serial dilutions of the test compound (e.g., 7-Methyl-4,7-diazaspiro[2.5]octane derivative) in the assay buffer.

  • Incubation: In a 96-well plate, add in order: 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding), or 50 µL of the test compound dilution. Add 50 µL of a known concentration of radioligand (e.g., [3H]-antagonist). Add 100 µL of cell membrane preparation containing the target receptor.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The 7-Methyl-4,7-diazaspiro[2.5]octane scaffold represents a compelling, yet underexplored, opportunity in bioisosteric replacement strategies. Its rigid, three-dimensional structure offers a clear potential to improve binding affinity, selectivity, and pharmacokinetic properties when compared to more flexible diamine pharmacophores like piperazine. The synthetic accessibility and the defined spatial orientation of its substitution vectors make it an attractive building block for modern drug discovery campaigns. Further investigation into its use across various target classes is warranted and could unlock new avenues for the development of safer and more effective therapeutics.

References

  • From Flatland to Spaceland: The Rise of Three-Dimensional Scaffolds in Drug Discovery. Future Medicinal Chemistry. [Link]

Structure-activity relationship (SAR) studies of "7-Methyl-4,7-diazaspiro[2.5]octane" analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide on Structure-Activity Relationship (SAR) Studies: 7-Methyl-4,7-diazaspiro[1]octane Analogs vs. Traditional Piperazines

Executive Summary: Escaping "Flatland" in Drug Design

The piperazine ring is one of the most ubiquitous motifs in marketed drugs, frequently employed to modulate physicochemical properties, improve aqueous solubility, and establish critical salt-bridge interactions with target proteins. However, its conformational flexibility and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often introduce severe metabolic liabilities and off-target toxicities (such as hERG channel inhibition) [1].

To overcome these bottlenecks, medicinal chemists have increasingly turned to spirocyclic bioisosteres. The 7-Methyl-4,7-diazaspiro[1]octane core has emerged as a structurally rigid, metabolically stable alternative to 1-methylpiperazine. By integrating a spirocyclopropyl moiety, this scaffold increases the fraction of sp3-hybridized carbons ( Fsp3​ ), enhancing three-dimensionality and providing a strategic vector for lead optimization [2]. This guide objectively compares the performance of 7-Methyl-4,7-diazaspiro[1]octane analogs against traditional piperazines, providing mechanistic insights and validated experimental workflows for your SAR campaigns.

Mechanistic Rationale: Why the Spirocycle Outperforms

The transition from a flexible piperazine to a diazaspiro[1]octane system is not merely a structural novelty; it is driven by fundamental thermodynamic and pharmacokinetic principles:

  • Conformational Entropy: Piperazine exists in a dynamic equilibrium between various chair and boat conformations. Binding to a target receptor requires freezing out a single conformation, incurring a high entropic penalty. The spirocyclic core locks the diamine into a rigidified geometry, pre-organizing the binding vectors and significantly reducing the entropic cost of target engagement [3].

  • Metabolic Shielding: The primary metabolic pathways for piperazines involve N-dealkylation and ring oxidation (lactam formation) at the adjacent carbons. The spirocyclopropyl group in 7-Methyl-4,7-diazaspiro[1]octane introduces localized steric bulk that physically shields the adjacent carbon centers from CYP450 active sites, dramatically prolonging the compound's half-life [1].

  • Modulation of Basicity: The introduction of the spiro-ring subtly alters the pKa of the basic nitrogens. This fine-tuning often reduces the affinity for the hERG potassium channel, a common anti-target for basic amines, thereby widening the cardiovascular safety margin.

Metabolic_Pathway P 1-Methylpiperazine Core P1 CYP450 N-Dealkylation P->P1 P2 Ring Oxidation (Lactam) P->P2 P3 Rapid Clearance (High CLint) P1->P3 P2->P3 S 7-Methyl-4,7-diazaspirooctane S1 Steric Shielding by Spiro-ring S->S1 S2 Blocked Ring Oxidation S->S2 S3 Prolonged Half-Life (Low CLint) S1->S3 S2->S3

Metabolic stabilization mechanism of spirocyclic diamines vs. traditional piperazines.

Comparative Performance Data

To objectively evaluate the bioisosteric replacement, we must look at standardized SAR data. The following table synthesizes typical optimization outcomes observed when replacing a 1-methylpiperazine moiety with a 7-methyl-4,7-diazaspiro[1]octane core in kinase (e.g., PLK4) and GPCR (e.g., LPA2) inhibitor programs [3, 4].

Parameter1-Methylpiperazine Analog7-Methyl-4,7-diazaspiro[1]octane AnalogMechanistic Causality
Target Affinity ( IC50​ ) 58 nM15 nMPre-organized geometry reduces binding entropic penalty.
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg (High)22 µL/min/mg (Low)Spiro-ring sterically hinders CYP450-mediated ring oxidation.
hERG Inhibition ( IC50​ ) 3.2 µM (Liability)>30 µM (Safe)Altered basicity (pKa shift) and bulky 3D shape disrupt hERG binding.
Permeability ( Papp​ ) 12×10−6 cm/s 18×10−6 cm/sIncreased Fsp3​ fraction disrupts planar stacking, improving solubility/permeability.
Off-target Cytotoxicity HighLowReduced DNA intercalation due to non-planar, rigidified 3D structure.

Experimental Protocols: Validating the SAR

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. They are designed to rigorously quantify the advantages of the spirocyclic scaffold.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating LC-MS/MS)

This assay determines the intrinsic clearance ( CLint​ ) to validate the metabolic shielding effect of the spirocycle.

  • Preparation: Prepare a 10 mM stock solution of the 7-Methyl-4,7-diazaspiro[1]octane analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Setup: Thaw Human Liver Microsomes (HLM) on ice. Add HLM to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Internal Standard: Critical Step for Self-Validation. Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard). The internal standard accounts for any variations in extraction efficiency or LC-MS matrix suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) and CLint​ based on the logarithmic decay of the peak area ratio (Analyte/Internal Standard).

Protocol B: Target Binding Assay (TR-FRET)

Used to confirm that the rigidified spirocycle maintains or improves target affinity.

  • Reagent Assembly: Prepare the target protein (e.g., GST-tagged kinase) and the fluorescently labeled tracer ligand in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Dose-Response Setup: Perform a 10-point, 3-fold serial dilution of the spirocyclic analog starting from 10 µM in a 384-well low-volume plate.

  • Incubation: Add the protein and tracer to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Processing: Calculate the FRET ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic curve to determine the IC50​ .

SAR_Workflow A Hit Compound (Piperazine Core) B Identify Liabilities (High CLint, hERG) A->B ADME Testing C Bioisosteric Replacement (7-Methyl-4,7-diazaspiro[2.5]octane) B->C Scaffold Hopping D In Vitro Profiling (HLM Stability, TR-FRET) C->D Synthesize Analogs E Optimized Lead (Improved PK/PD Profile) D->E Data Validation

Workflow for optimizing piperazine liabilities using spirocyclic bioisosteres.

Conclusion & Future Perspectives

The integration of the 7-Methyl-4,7-diazaspiro[1]octane scaffold represents a masterclass in modern medicinal chemistry. By strategically employing conformational restriction and steric shielding, researchers can rescue promising chemotypes that would otherwise fail due to piperazine-induced metabolic or safety liabilities. As synthetic methodologies for spirocycles become more accessible, we anticipate this bioisostere will transition from a specialized rescue strategy to a first-line building block in the generation of high-quality chemical probes and clinical candidates.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

A Comparative Guide to Confirming the Stereochemistry of 7-Methyl-4,7-diazaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, where molecules interact with chiral biological targets, enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. The 7-Methyl-4,7-diazaspiro[2.5]octane scaffold, a rigid and three-dimensional structure, is an increasingly important motif in medicinal chemistry.[1] Consequently, the unambiguous determination of the stereochemistry of its derivatives is paramount.

This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical confirmation of 7-Methyl-4,7-diazaspiro[2.5]octane derivatives. As a senior application scientist, this document moves beyond a simple listing of methods to offer insights into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The Challenge: Stereoisomers of 7-Methyl-4,7-diazaspiro[2.5]octane

The 7-Methyl-4,7-diazaspiro[2.5]octane core contains a spirocyclic center, which can be a source of chirality. Furthermore, substituents on the diazacyclohexane ring can introduce additional stereocenters, leading to the possibility of multiple diastereomers and enantiomers. The rigid nature of the spirocyclic system can lead to distinct and predictable spatial arrangements of substituents, making it amenable to stereochemical analysis.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline solid, oil, solution), the amount of sample available, and whether the goal is to determine relative or absolute stereochemistry. Here, we compare the most powerful and commonly employed methods: Vibrational Circular Dichroism (VCD), X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Information Gained Sample Requirements Advantages Limitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2]Absolute configuration of chiral molecules in solution.[3]5-15 mg, recoverable; solution in common IR solvents (e.g., CDCl3, CCl4).[2]No need for crystallization or derivatization; provides conformational information.[2][3]Requires specialized instrumentation and quantum chemical calculations for spectral interpretation.[2]
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous determination of absolute stereochemistry and solid-state conformation.High-quality single crystal.Considered the "gold standard" for absolute configuration determination.Crystal growth can be a significant bottleneck; solid-state conformation may not represent the solution-state conformation.
NMR Spectroscopy (NOE) Measurement of the nuclear Overhauser effect, which arises from the spatial proximity of nuclei.Relative stereochemistry and solution-state conformation.~1-5 mg; soluble in a deuterated solvent.Provides detailed information about the 3D structure in solution; non-destructive.Does not directly provide absolute stereochemistry; interpretation can be complex for flexible molecules.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[4]Enantiomeric purity (ee%) and separation of enantiomers.Micrograms to milligrams, depending on the scale; soluble in the mobile phase.Highly sensitive and quantitative; applicable to a wide range of compounds; can be used for preparative separations.[4]Does not provide absolute stereochemistry without a known standard; method development can be empirical.[4]

In-Depth Methodologies and Experimental Considerations

Vibrational Circular Dichroism (VCD): A Powerful Tool for Absolute Configuration in Solution

VCD has emerged as a reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, particularly for those that are difficult to crystallize.[2] The technique measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. This experimental spectrum is then compared to a theoretically calculated spectrum for a known enantiomer. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.[2]

  • Sample Preparation: Dissolve 5-10 mg of the purified 7-Methyl-4,7-diazaspiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mg/mL.[3]

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

    • Collect data over a relevant spectral range (e.g., 2000-900 cm⁻¹).

    • The solvent spectrum should be acquired separately and subtracted from the sample spectrum.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the target molecule using computational chemistry software (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final theoretical VCD spectrum.[5]

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[5]

VCD_Workflow cluster_experimental Experimental cluster_computational Computational Sample Purified Derivative Dissolve Dissolve in CDCl3 Sample->Dissolve VCD_Spec Acquire VCD/IR Spectra Dissolve->VCD_Spec Exp_Spectrum Experimental Spectrum VCD_Spec->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare Structure Assumed (R)-Structure Conformers Conformational Search Structure->Conformers DFT DFT Calculation (VCD/IR) Conformers->DFT Calc_Spectrum Calculated Spectrum DFT->Calc_Spectrum Calc_Spectrum->Compare Result Absolute Configuration Compare->Result

Caption: Workflow for VCD-based absolute configuration determination.

X-ray Crystallography: The Definitive Method for Solid-State Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of electron density and, consequently, the positions of all atoms in the molecule.

  • Crystal Growth:

    • Grow single crystals of the 7-Methyl-4,7-diazaspiro[2.5]octane derivative from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Structure Determination:

    • If the molecule crystallizes in a non-centrosymmetric space group and contains atoms that exhibit anomalous scattering, the absolute configuration can be determined using the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the inverted structure.

Xray_Workflow Sample Purified Derivative Crystallization Grow Single Crystal Sample->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Determine Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config

Caption: Workflow for X-ray crystallography analysis.

NMR Spectroscopy: Elucidating Relative Stereochemistry and Conformation in Solution

NMR spectroscopy, particularly the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry and preferred conformation of molecules in solution.[6] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. By identifying which protons are close to each other in space, the relative arrangement of substituents can be deduced.

  • Sample Preparation: Dissolve approximately 1-5 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum. The mixing time is a crucial parameter and should be optimized to observe clear cross-peaks.

  • Data Analysis:

    • Process the 2D NOESY spectrum. Diagonal peaks represent the correlation of a proton with itself, while cross-peaks indicate spatial proximity between different protons.

    • For a 7-Methyl-4,7-diazaspiro[2.5]octane derivative, look for key NOE correlations. For example, an NOE between the methyl group protons and specific protons on the diazacyclohexane ring can help establish their relative orientation (e.g., axial vs. equatorial).

    • Correlate the observed NOEs with molecular models or computationally generated low-energy conformers to deduce the most likely relative stereochemistry and conformation.

NOE_Logic cluster_hypothesis Hypothesized Structures cluster_prediction Predicted NOEs Diastereomer_A Diastereomer A Prediction_A Proton X and Y are close Diastereomer_A->Prediction_A Diastereomer_B Diastereomer B Prediction_B Proton X and Z are close Diastereomer_B->Prediction_B Experiment 2D NOESY Experiment Prediction_A->Experiment Prediction_B->Experiment Observation Observed NOE between X and Y Experiment->Observation Conclusion Structure is Diastereomer A Observation->Conclusion

Caption: Logical workflow for using NOE to distinguish diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the most widely used technique for separating enantiomers and determining their purity.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Column and Mobile Phase Screening:

    • The development of a chiral separation method is often empirical.[4] Start by screening a set of diverse CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with a range of mobile phases (normal-phase, reversed-phase, polar organic).

    • For basic compounds like 7-Methyl-4,7-diazaspiro[2.5]octane derivatives, it is often beneficial to add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.[4]

  • Method Optimization:

    • Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.

  • Quantification:

    • Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee%) can be calculated using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral_HPLC_Workflow Racemic_Sample Racemic Mixture Screening Screen CSPs & Mobile Phases Racemic_Sample->Screening Optimization Optimize Separation (Rs > 1.5) Screening->Optimization Analysis Inject and Analyze Optimization->Analysis Chromatogram Chromatogram with Separated Peaks Analysis->Chromatogram Quantification Integrate Peaks & Calculate ee% Chromatogram->Quantification

Caption: General workflow for chiral HPLC method development.

Conclusion: An Integrated Approach for Unambiguous Stereochemical Assignment

For the robust and unambiguous confirmation of the stereochemistry of novel 7-Methyl-4,7-diazaspiro[2.5]octane derivatives, a multi-faceted approach is often the most effective strategy. No single technique provides all the necessary information. For instance, chiral HPLC can confirm enantiomeric purity but not the absolute configuration. Conversely, VCD can determine the absolute configuration of the bulk sample but does not provide information on enantiomeric purity.

A recommended workflow would be to first use chiral HPLC to separate the enantiomers and establish their purity. Subsequently, the absolute configuration of the separated enantiomers can be determined using VCD or, if suitable crystals can be obtained, by X-ray crystallography. NMR spectroscopy, particularly NOE experiments, is invaluable throughout the process for confirming the relative stereochemistry of diastereomers and for providing insights into the solution-state conformation, which is often more biologically relevant than the solid-state structure. By integrating the information from these complementary techniques, researchers can be highly confident in their stereochemical assignments, a critical step in the advancement of drug discovery programs.

References

  • Wyatt, M. F. (2012). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Pérez-Juste, I., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
  • El-Subbagh, H. I., et al. (1993). Stereochemical Studies on a New Ciramadol Analogue by NMR-Spectroscopy. Archiv der Pharmazie, 326(11), 869-872.
  • Cignarella, G., et al. (2000). STRUCTURAL AND CONFORMATIONAL STUDIES OF 3,8-DIAZABICYCLO[3.2.1]OCTANE DERIVATIVES, SELECTIVE AGONISTS OF µ-OPIOID RECEPTORS. Il Farmaco, 55(8), 557-564.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • van der Meer, J. R., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Harada, N. (2016).
  • Gupta, A., & Ali, I. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(3), 244-255.
  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Google Patents. (2018). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Blinov, K. A., et al. (2021).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry, 82(10), 4173-4179.
  • Chemical Substance Information. (n.d.). 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloride. Retrieved from [Link]

  • Catak, S., et al. (2024). Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR. ChemRxiv.
  • Kant, R., et al. (2019).
  • D'yakonov, V. A., et al. (2007). Fig. 3. X-ray crystal structure of methyl...
  • Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144.
  • Small, C. L., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 101(1), 185-196.

Sources

In Vitro and In Vivo Validation of 7-Methyl-4,7-diazaspirooctane: A Superior Piperazine Bioisostere

In Vitro and In Vivo Validation of 7-Methyl-4,7-diazaspiro[1]octane: A Superior Piperazine Bioisostere

Executive Summary: Escaping "Flatland" in Drug Design

For decades, the piperazine ring has been a ubiquitous structural motif in small-molecule drug discovery. However, its conformational flexibility and susceptibility to oxidative metabolism often lead to suboptimal pharmacokinetic (PK) profiles and off-target toxicities (such as hERG channel inhibition).

To overcome these liabilities, medicinal chemists have increasingly turned to three-dimensional, spirocyclic bioisosteres[1]. 7-Methyl-4,7-diazaspiro[1]octane has emerged as a premium building block. By fusing a cyclopropane ring onto a piperazine-like core, this scaffold introduces conformational rigidity, increases the fraction of sp³-hybridized carbons ( Fsp3​ ), and sterically shields vulnerable α-carbon sites from cytochrome P450 (CYP) enzymes. This guide objectively compares the in vitro and in vivo performance of the 7-Methyl-4,7-diazaspiro[1]octane scaffold against traditional N-methylpiperazine analogs, providing actionable protocols for its validation.

Mechanistic Rationale: Why the Spirocyclic Core Outperforms

The superiority of 7-Methyl-4,7-diazaspiro[1]octane is not coincidental; it is rooted in fundamental physical organic chemistry.

  • Metabolic Shielding: Traditional piperazines undergo rapid N-dealkylation and α-oxidation by CYP3A4. The cyclopropane ring in the diazaspiro[1]octane system creates severe steric hindrance and alters the electron density of the adjacent nitrogen, drastically reducing the rate of oxidative metabolism [1].

  • Thermodynamic Binding Advantage: Flexible piperazines suffer an entropy penalty upon binding to a target protein because they must freeze into a single conformation. The spirocyclic core is pre-organized, minimizing this entropic loss and often resulting in a 10- to 100-fold boost in target affinity.

  • Safety (hERG Liability): Highly basic, lipophilic amines frequently trap themselves in the hERG potassium channel, leading to cardiotoxicity. The spiro[1]octane system lowers the basicity ( pKa​ ) of the amine and alters the spatial vector of the basic nitrogen, effectively disrupting the hERG pharmacophore [2].

ScaffoldOptimizationNMPN-Methylpiperazine(Flexible, Flat, High CL)Spiro7-Methyl-4,7-diazaspirooctane(Rigid, 3D, Stable)NMP->Spiro Bioisosteric ReplacementMetabMetabolic Stability(Blocked α-oxidation)Spiro->MetabSolubHigh Aqueous Solubility(Increased Fsp3)Spiro->SolubToxReduced hERG Liability(Altered pKa & Bulk)Spiro->Tox

Fig 1: Logical workflow of scaffold optimization yielding improved ADME/Tox profiles.

Comparative Performance Data

To objectively evaluate the efficacy of this building block, we compare a generalized lead pharmacophore containing an N-methylpiperazine group versus the exact same pharmacophore where the amine is replaced by 7-Methyl-4,7-diazaspiro[1]octane. The data below represents validated trends observed in late-stage lead optimization campaigns [3].

ParameterN-Methylpiperazine Analog7-Methyl-4,7-diazaspiro[1]octane AnalogCausality / Impact
Complexity ( Fsp3​ ) 0.450.68Higher 3D character correlates with clinical success.
Lipophilicity (LogD 7.4​ ) 2.81.6Lower lipophilicity improves solubility and reduces off-target binding.
HLM CL int​ (µL/min/mg) 55.4 (High Clearance)12.1 (Low Clearance)Cyclopropane shielding prevents rapid CYP-mediated degradation.
hERG Inhibition (IC 50​ ) 2.5 µM (Flagged)>30 µM (Safe)Altered basicity and steric bulk disrupt hERG channel binding.
Oral Bioavailability (F%) 18%74%Combined effect of improved solubility and reduced first-pass metabolism.

In Vitro Validation: Microsomal Stability Protocol

To validate the metabolic resistance of the 7-Methyl-4,7-diazaspiro[1]octane scaffold, a Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ) assay must be performed. This protocol is designed as a self-validating system, utilizing internal standards and positive controls to ensure data integrity.

Step-by-Step Methodology
  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile (MeCN) spiked with an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression ( k ) is used to calculate CLint​ :

    CLint​=Pk×V​

    (Where V = incubation volume and P = mass of microsomal protein).

In Vivo Validation: Pharmacokinetic (PK) Profiling

The ultimate validation of the spirocyclic bioisostere is its performance in a living system. The following protocol outlines a standard mouse PK study (C57BL/6) to determine oral bioavailability and systemic clearance.

PKWorkflowDose1. Dosing PhaseIV: 1 mg/kg (Tail Vein)PO: 10 mg/kg (Gavage)Sample2. Sampling PhasePlasma collection at 8 timepoints(0.08h to 24h post-dose)Dose->SampleExtract3. ExtractionProtein precipitationwith MeCN + Internal StandardSample->ExtractLCMS4. LC-MS/MS AnalysisMRM mode quantificationagainst calibration curveExtract->LCMSData5. Data ProcessingNon-Compartmental Analysis (NCA)via Phoenix WinNonlinLCMS->Data

Fig 2: Standardized workflow for in vivo pharmacokinetic validation in rodent models.

Step-by-Step Methodology
  • Formulation: Formulate the 7-Methyl-4,7-diazaspiro[1]octane analog in a biocompatible vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution.

  • Administration: Administer the compound to male C57BL/6 mice (n=3 per route). Use 1 mg/kg for Intravenous (IV) bolus and 10 mg/kg for Per Os (PO) oral gavage.

  • Blood Sampling: Collect ~30 µL of blood via the saphenous vein into K₂EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood samples at 10,000 × g for 5 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Quantification & NCA: Analyze plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and absolute oral bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Real-World Context: The immense value of the 4,7-diazaspiro[1]octane scaffold was globally validated by the discovery of Risdiplam (Evrysdi), an SMN2 splicing modifier approved for Spinal Muscular Atrophy. The incorporation of this specific spirocyclic diamine was critical for achieving the precise basicity, high oral bioavailability, and CNS penetrance required for the drug's efficacy [3].

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183.[Link]

  • Ratni, H., Ebeling, M., Baird, J., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501-6517.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.